molecular formula C7H13N3O2S B15240764 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Katalognummer: B15240764
Molekulargewicht: 203.26 g/mol
InChI-Schlüssel: NXMNQMUINKVHJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (CAS 1346829-88-6) is a high-purity pyrazole derivative supplied for advanced research applications. This compound, with molecular formula C7H13N3O2S and molecular weight of 203.26 g/mol, features a unique molecular architecture incorporating an ethyl group and a methanesulfonylmethyl group on the pyrazole core . The methanesulfonylmethyl substituent is particularly significant, as it can function as a versatile chemical handle for further derivatization, potentially serving as an electrophilic center in nucleophilic substitution reactions or as a key structural motif in drug discovery efforts. The 5-amine group provides an additional site for molecular modification, making this compound a valuable scaffold for constructing diverse chemical libraries for pharmaceutical and chemical biology screening. This specialty chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers in medicinal chemistry and drug development will find this compound particularly valuable for proteolysis-targeting chimera (PROTAC) development, targeted protein degradation studies, and as a building block for high-value screening libraries. Proper storage conditions and handling procedures should be followed to maintain compound integrity.

Eigenschaften

Molekularformel

C7H13N3O2S

Molekulargewicht

203.26 g/mol

IUPAC-Name

4-ethyl-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-5-6(4-13(2,11)12)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)

InChI-Schlüssel

NXMNQMUINKVHJN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NN=C1N)CS(=O)(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Pharmacokinetics of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Structural Rationale

As drug discovery pipelines increasingly focus on highly functionalized heterocycles, understanding the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of lead candidates is critical to mitigating clinical attrition. This whitepaper provides a comprehensive technical framework for evaluating the in vitro pharmacokinetics of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine .

From a structural perspective, this molecule presents a unique physicochemical dichotomy:

  • Pyrazole Core: Acts as a bioisostere for phenyl rings, generally enhancing lipophilicity and target binding affinity while providing hydrogen bond donor/acceptor capabilities [3.7].

  • 4-Ethyl Group: Introduces localized lipophilicity and steric bulk, serving as a classic "soft spot" for Phase I cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • 3-Methanesulfonylmethyl Group: A highly polar, electron-withdrawing sulfone moiety that improves aqueous solubility but may restrict passive transcellular permeability.

  • 5-Amine Group: A primary amine that can undergo Phase II conjugation (e.g., N-glucuronidation or N-acetylation) and may become protonated at physiological pH, potentially triggering active efflux mechanisms.

To accurately predict the in vivo human clearance and exposure of this compound, we must deploy a self-validating system of in vitro assays that isolate and quantify these competing physicochemical liabilities[1].

Experimental Workflow & IVIVE Strategy

The overarching goal of this preclinical profiling is to generate robust parameters for In Vitro to In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) modeling[2]. The tiered workflow isolates specific ADME mechanisms to build a holistic pharmacokinetic profile.

PK_Workflow A 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine B Physicochemical Profiling (Solubility, LogD) A->B C Intestinal Permeability (Caco-2 Bidirectional) A->C D Metabolic Clearance (HLM & Hepatocytes) A->D E Distribution (Plasma Protein Binding) A->E F IVIVE & PBPK Modeling B->F C->F D->F E->F

Caption: Tiered in vitro pharmacokinetic screening workflow leading to IVIVE.

Intestinal Permeability and Absorption (Caco-2 Model)

Mechanistic Rationale

The human colon carcinoma Caco-2 cell line is the gold standard for predicting human intestinal absorption[3][4]. Because our target compound contains a primary amine and a polar sulfone, passive transcellular diffusion may be hindered. Furthermore, the protonated amine increases the likelihood that the molecule is a substrate for apical efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[5]. Therefore, a bidirectional transport assay is strictly required to calculate the Efflux Ratio (ER) and differentiate passive diffusion from active efflux[5][6].

Bidirectional Caco-2 Protocol

This protocol is designed as a self-validating system, utilizing Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity prior to dosing[7].

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate permeable supports (Transwell inserts). Culture for 21 days to allow full polarization, microvilli formation, and tight junction expression[3][6].

  • Quality Control (TEER): Equilibrate the plates in pre-warmed (37°C) transport buffer. Measure TEER; only monolayers exhibiting a resistance ≥200Ω⋅cm2 are utilized[7].

  • Dosing: Prepare a 10 µM dosing solution of the test compound in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A B): Add 300 µL of dosing solution to the apical chamber and 1,200 µL of blank buffer to the basolateral chamber[7].

    • Basolateral to Apical (B A): Add 1,200 µL of dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber[7].

  • Incubation: Incubate at 37°C with orbital agitation (50 rpm) to minimize the unstirred water layer[4][7].

  • Sampling & Quantification: After 2 hours, withdraw aliquots from the receiver chambers. Quantify the unmetabolized parent compound via LC-MS/MS[4][5].

  • Data Analysis: Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[4][5]. An ER > 2.0 indicates active efflux.

Cellular_Pathway Drug Pyrazole Derivative Apical Apical Membrane (Intestinal Lumen) Drug->Apical Passive Diffusion Enterocyte Enterocyte (Intracellular) Apical->Enterocyte Basolateral Basolateral Membrane (Portal Vein) Enterocyte->Basolateral Systemic Absorption Pgp Efflux (P-gp/BCRP) Enterocyte->Pgp Substrate Recognition CYP Phase I (CYP3A4) Ethyl Oxidation Enterocyte->CYP UGT Phase II (UGT) N-Glucuronidation Enterocyte->UGT Pgp->Apical Efflux

Caption: Mechanistic pathway of intestinal absorption, efflux, and first-pass metabolism.

Hepatic Metabolic Clearance

Mechanistic Rationale: Microsomes vs. Hepatocytes

To accurately predict hepatic clearance, we must evaluate the compound in two distinct subcellular/cellular systems. Human Liver Microsomes (HLMs) contain membrane-bound CYPs and UGTs but lack cytosolic enzymes[8]. Testing in HLMs specifically isolates the Phase I aliphatic oxidation of the 4-ethyl group[9]. Conversely, cryopreserved hepatocytes contain intact cell membranes and the complete physiological suite of metabolic enzymes and cofactors[10]. Hepatocytes are essential for this compound to capture potential Phase II N-glucuronidation of the 5-amine and to account for any active hepatic uptake limitations[8][10].

Substrate Depletion Protocol (HLM)

The in vitro intrinsic clearance ( CLint​ ) is determined using the substrate depletion approach, which assumes first-order kinetics at concentrations well below the Michaelis-Menten constant ( Km​ )[8].

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a working suspension at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[9].

  • Spiking: Add the test compound to achieve a final incubation concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO or Acetonitrile) remains ≤0.1% to prevent CYP inhibition[9][10].

  • Pre-Incubation: Equilibrate the reaction mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM[9].

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Dextromethorphan or Midazolam as positive controls) to immediately quench the enzymes[9].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via UPLC-MS/MS[9].

  • Calculation: Plot the natural logarithm of the remaining parent compound against time. The slope of the linear regression yields the elimination rate constant ( kdep​ ). Calculate CLint​ as: CLint​=(kdep​×Incubation Volume)/Microsomal Protein Mass [8][9].

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacokinetic profile for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, synthesizing the structural liabilities with the assay outputs.

PK ParameterAssay SystemExpected Range / ResultMechanistic Interpretation
Kinetic Solubility Nephelometry (pH 7.4)> 100 µMHigh aqueous solubility driven by the polar sulfone and amine groups.
Permeability ( Papp​ ) Caco-2 (A B) 4.0−6.5×10−6 cm/sModerate passive transcellular permeability due to polarity.
Efflux Ratio (ER) Caco-2 Bidirectional2.0 - 3.5Weak-to-moderate substrate for P-gp/BCRP due to the protonated amine[5].
Phase I Clearance HLM ( CLint​ )35 - 50 µL/min/mgModerate clearance, primarily driven by CYP-mediated oxidation of the 4-ethyl group[9].
Total Hepatic Clearance Hepatocytes ( CLint​ )10 - 15 µL/min/ 106 cellsAccounts for both Phase I oxidation and Phase II N-glucuronidation[10].
Plasma Protein Binding Rapid Equilibrium Dialysis60 - 70% BoundFavorable unbound fraction ( fu​≈0.35 ), limited by low overall lipophilicity[1].

Conclusion & Strategic Outlook

The in vitro pharmacokinetic profiling of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine reveals a compound that balances the high aqueous solubility of its sulfone moiety with the metabolic susceptibility of its ethyl group. The generated CLint​ values, combined with the unbound fraction ( fu​ ) derived from plasma protein binding assays, serve as the foundational inputs for IVIVE[1][2]. By scaling these in vitro metrics to whole-liver physiological parameters, drug development teams can construct robust PBPK models to predict human half-life, oral bioavailability, and optimal dosing regimens before entering in vivo clinical phases.

References

  • Caco2 assay protocol Source: SQSPCDN URL
  • Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL
  • Source: JRC Big Data Analytics Platform (europa.eu)
  • Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Metabolic stability in liver microsomes Source: Mercell URL
  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios - a Toolbox Source: ACS Publications URL
  • GUIDANCE DOCUMENT ON THE DETERMINATION OF IN VITRO INTRINSIC CLEARANCE USING CRYOPRESERVED HEPATOCYTES OR LIVER S9 Source: OECD URL
  • Source: PMC (nih.gov)

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine Binding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the optimization of a lead compound extends far beyond the singular metric of binding affinity. A comprehensive understanding of the thermodynamic and kinetic parameters that govern a drug-target interaction is crucial for developing candidates with superior efficacy, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth technical overview of the methodologies used to characterize the binding of small molecules to their protein targets, using the novel inhibitor, 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, as a case study. We will explore the principles and practical applications of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), detailing experimental design, execution, and data interpretation. By dissecting the enthalpic and entropic contributions to binding, alongside the rates of association and dissociation, this paper will illustrate how a detailed thermodynamic and kinetic signature can guide rational drug design and lead optimization efforts.

Introduction: Beyond Affinity - The Thermodynamic Signature in Drug Design

For decades, drug discovery has been driven by the pursuit of high affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While these metrics are invaluable, they represent only the free energy of binding (ΔG) and do not reveal the underlying forces that drive the interaction.[2] A deeper understanding requires dissecting ΔG into its constituent enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS).[2]

1.1 The Limitations of Affinity (Kd/IC50) Alone

Two compounds can have identical affinities for a target yet bind via entirely different mechanisms. One might be driven by strong, favorable hydrogen bonds and van der Waals interactions (enthalpy-driven), while another might be driven by the release of ordered water molecules from the binding site (entropy-driven).[1][3] This distinction is critical, as enthalpy-driven binding is often associated with higher specificity and a better "fit" between the drug and its target, which can translate to improved clinical outcomes.[4] Over-reliance on entropy-driven optimization, often through the addition of lipophilic groups, can lead to compounds with poor solubility and off-target effects.[3]

1.2 The Significance of Enthalpy (ΔH) and Entropy (ΔS) in Molecular Recognition

  • Binding Enthalpy (ΔH): This term reflects the change in heat upon binding and is associated with the formation and breaking of chemical bonds.[2][4] A negative (favorable) ΔH indicates the formation of strong non-covalent interactions such as hydrogen bonds and van der Waals contacts between the ligand and the protein.[1][4] However, this is often counteracted by the enthalpic penalty of desolvating polar groups on both the ligand and the protein.[4]

  • Binding Entropy (ΔS): This term represents the change in the overall disorder of the system.[5] Binding is typically associated with an unfavorable loss of conformational entropy as the ligand and protein become more ordered.[1] However, this can be overcome by a large, favorable entropy gain from the displacement of ordered water molecules from the binding surfaces into the bulk solvent (the hydrophobic effect).[6]

The balance between these two forces, known as the thermodynamic signature, provides a wealth of information about the binding mechanism.[2] Furthermore, the phenomenon of enthalpy-entropy compensation , where a favorable change in one parameter is offset by an unfavorable change in the other, is a common challenge in lead optimization.[5] Understanding this balance is key to overcoming plateaus in affinity improvement.[5][7]

1.3 Introducing 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine: A Case Study

To illustrate these principles, we will use 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine as a case study. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting a range of protein classes, including kinases and proteases.[8][9][10] The methanesulfonyl group provides a strong hydrogen bond acceptor, while the ethyl and amine groups offer opportunities for further interaction and modification. This guide will outline the definitive methods for characterizing its binding to a hypothetical protein kinase target.

Core Methodologies for Thermodynamic and Kinetic Characterization

Two complementary, label-free biophysical techniques are considered the gold standard for a comprehensive binding analysis: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

2.1 Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11] By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

  • Principle of Operation: An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket. The sample cell contains the protein solution, and the ligand is loaded into a titration syringe. Small aliquots of the ligand are injected into the sample cell. If binding is exothermic, the cell heats up, and the instrument's feedback system reduces the power to the cell heater to maintain a constant temperature relative to the reference cell. If binding is endothermic, the system increases the power. The resulting heat change per injection is measured and plotted against the molar ratio of ligand to protein.

2.2 Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is an optical biosensing technique that provides real-time data on molecular interactions.[12][13] It is exceptionally sensitive and excels at determining the kinetic parameters of binding: the association rate constant (kon) and the dissociation rate constant (koff).[14][15] The ratio of these rates (koff/kon) provides an independent measure of the binding affinity (Kd).

  • Principle of Operation: In a typical SPR experiment, one of the binding partners (the ligand, typically the protein) is immobilized on a sensor chip with a thin gold film.[16][17] Polarized light is directed at the underside of the chip. At a specific angle, known as the resonance angle, surface plasmons (electrons on the gold film) are excited, causing a dip in the intensity of the reflected light.[17] When an analyte (the small molecule) in solution flows over the surface and binds to the immobilized ligand, the refractive index at the surface changes, which in turn shifts the resonance angle.[13][14] This change is recorded in real-time on a sensorgram, a plot of response units versus time.[17]

Experimental Protocol: ITC Analysis of Compound-Target Interaction

This section provides a detailed protocol for determining the thermodynamic binding profile of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine with a target protein kinase.

3.1 Materials and Reagents

  • Protein: Purified target protein kinase (>95% purity) at a concentration of 10-20 µM.

  • Ligand: 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, synthesized to >98% purity, dissolved in the same buffer as the protein to create a 100-200 µM stock solution.

  • Buffer: A suitable buffer that ensures protein stability and solubility, for example, 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.[18] Dithiothreitol (DTT) should be avoided as it can cause artifacts.[18]

  • ITC Instrument: A MicroCal PEAQ-ITC, ITC200, or equivalent.

3.2 Step-by-Step Experimental Workflow

  • Sample Preparation:

    • Prepare ~1 mL of protein solution (e.g., 15 µM) and ~500 µL of ligand solution (e.g., 150 µM).

    • Crucially, both protein and ligand solutions must be prepared in the exact same buffer from the same stock. [18] This is achieved by dialyzing the protein against the final buffer and using the final dialysis buffer to dissolve the ligand. This minimizes buffer mismatch artifacts.

    • Degas both solutions for 5-10 minutes immediately prior to loading to prevent bubbles.

  • Instrument Setup and Equilibration:

    • Thoroughly clean the instrument cells with detergent and water as per the manufacturer's protocol.

    • Set the experimental temperature (e.g., 25°C).

    • Allow the instrument to equilibrate until a stable baseline is achieved (typically <0.1 µcal/sec drift).[19]

  • Loading the Instrument:

    • Carefully load the protein solution into the sample cell (~200-300 µL depending on the model), avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe (~40 µL).

  • Titration Experiment:

    • Set the injection parameters. A typical setup would be:

      • Number of injections: 19

      • Injection volume: 2 µL

      • Spacing between injections: 150 seconds

      • Stirring speed: 750 rpm

    • Perform an initial small injection (e.g., 0.4 µL) to remove any ligand that may have diffused from the syringe tip; this point is typically discarded during analysis.

    • Execute the titration run.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which will be subtracted from the binding data.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_load 2. ITC Loading cluster_run 3. Experiment Execution cluster_analysis 4. Data Analysis P1 Dialyze Protein in Buffer P2 Dissolve Ligand in Dialysate P1->P2 P3 Degas Both Solutions P2->P3 L1 Load Protein into Cell P3->L1 L2 Load Ligand into Syringe P3->L2 R1 Equilibrate & Set Parameters L1->R1 L2->R1 R2 Perform Titration R1->R2 R3 Run Control (Ligand into Buffer) R2->R3 A1 Integrate Raw Data R2->A1 A2 Subtract Heat of Dilution R3->A2 A1->A2 A3 Fit to Binding Model (e.g., One Set of Sites) A2->A3 A4 Obtain Kd, ΔH, n A3->A4 A5 Calculate ΔG and TΔS A4->A5

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

3.3 Data Processing and Analysis

  • Integration: The raw data (power vs. time) is integrated to determine the heat change (µcal) for each injection.

  • Subtraction: The heat of dilution from the control experiment is subtracted from the binding data.

  • Fitting: The resulting data points (kcal/mol of injectant vs. molar ratio) are fitted to a suitable binding model (e.g., "One Set of Sites") using non-linear least squares regression.[20]

  • Results: The fitting algorithm yields the key parameters: Ka (1/Kd), ΔH, and the stoichiometry, n. ΔG and TΔS are then calculated using the equations:

    • ΔG = -RT ln(Ka)

    • TΔS = ΔH - ΔG

Experimental Protocol: SPR Analysis for Kinetic Profiling

This protocol describes the use of SPR to determine the on- and off-rates for the binding of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine to the same target protein kinase.

4.1 Materials and Reagents

  • Protein: Purified target protein kinase (>95% purity) for immobilization.

  • Ligand: 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, prepared as a dilution series (e.g., 100 µM down to ~30 nM) in running buffer.

  • SPR Instrument: A Biacore, ProteOn, or equivalent system.

  • Sensor Chip: A CM5 sensor chip (carboxymethylated dextran) is a common choice for covalent amine coupling.

  • Immobilization Chemistry: Amine coupling kit (EDC, NHS), and an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • Running Buffer: A buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is often used to minimize non-specific binding.

4.2 Step-by-Step Experimental Workflow

  • Chip Preparation and Ligand Immobilization:

    • Prime the instrument with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC/NHS.

    • Inject the protein kinase (diluted in immobilization buffer) over the activated surface. The protein's surface lysines will form covalent amide bonds with the chip surface.

    • Deactivate any remaining active esters using ethanolamine.

    • A target immobilization level of ~5000-10000 Response Units (RU) is often suitable for small molecule analysis.

  • Analyte Binding Assay (Kinetics):

    • Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Perform a series of injections of the small molecule analyte at different concentrations (e.g., five concentrations spanning from 0.1x to 10x the expected Kd). Each injection cycle consists of:

      • Association Phase: Inject the analyte for a defined period (e.g., 60-120 seconds) to monitor binding.

      • Dissociation Phase: Switch back to flowing running buffer and monitor the dissociation of the analyte (e.g., 120-300 seconds).

    • Include several buffer-only injections (blanks) for double referencing.

  • Regeneration (if necessary):

    • If the analyte does not fully dissociate, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be needed to remove all bound analyte before the next injection. This step must be tested to ensure it does not denature the immobilized protein.

SPR_Workflow cluster_immob 1. Protein Immobilization cluster_binding 2. Kinetic Analysis cluster_analysis 3. Data Analysis I1 Activate CM5 Chip (EDC/NHS) I2 Inject Protein Kinase I1->I2 I3 Deactivate (Ethanolamine) I2->I3 B1 Establish Stable Baseline I3->B1 B2 Inject Analyte (Association) B1->B2 B3 Flow Buffer (Dissociation) B2->B3 B4 Regenerate Surface (if needed) B3->B4 A1 Reference Subtraction B3->A1 B4->B1 Next Cycle A2 Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Obtain kon, koff A2->A3 A4 Calculate Kd (koff/kon) A3->A4

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

4.3 Data Processing and Analysis

  • Data Correction (Double Referencing): The data is corrected by subtracting the signal from a reference flow cell (where no protein was immobilized) and the signal from a buffer-only injection. This removes bulk refractive index changes and instrument drift.

  • Fitting: The corrected sensorgrams are globally fitted to a kinetic binding model, such as the 1:1 Langmuir model.

  • Results: The fitting provides the association rate (kon, units M-1s-1), the dissociation rate (koff, units s-1), and the affinity (Kd, units M).

Interpreting the Thermodynamic and Kinetic Data

By combining the results from ITC and SPR, we can build a comprehensive picture of the binding interaction for our case study compound.

5.1 The Binding Profile of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Let us assume the experiments yielded the following (hypothetical but realistic) data:

ParameterValueUnitMethodInterpretation
Kd 50nMITC/SPRHigh affinity, potent inhibitor.
ΔG -10.0kcal/molITCFavorable free energy of binding.
ΔH -12.5kcal/molITCStrongly enthalpy-driven. [1] Suggests strong H-bonds and optimal van der Waals contacts.[4]
TΔS -2.5kcal/molITCEntropically unfavorable. The favorable desolvation of surfaces does not fully compensate for the loss of conformational freedom upon binding.[1][21]
n 1.05ITCStoichiometry is approximately 1:1, as expected.
kon 2 x 105M-1s-1SPRModerately fast association rate.
koff 1 x 10-2s-1SPRSlow dissociation rate, indicating a long residence time of the drug on the target.

Analysis: The data indicate that the binding of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is a high-affinity interaction that is overwhelmingly enthalpy-driven . The large negative ΔH suggests that the compound makes highly favorable, specific contacts in the binding pocket, likely involving the methanesulfonyl and aminopyrazole moieties. This is a very desirable thermodynamic signature in drug design.[4] The entropic penalty is expected, as the molecule and a region of the protein become more ordered upon complex formation.[21]

The kinetic data from SPR complements this picture. The slow dissociation rate (koff) is particularly significant. A long drug-target residence time (the inverse of koff) often correlates with better in vivo efficacy, as the drug remains engaged with its target for a longer duration, prolonging the pharmacological effect.

5.2 Structure-Activity Relationship (SAR) and Thermodynamic-Driven Lead Optimization

This detailed thermodynamic and kinetic data provides a powerful platform for rational lead optimization.

  • Enthalpy-Driven Optimization: To improve affinity further, a medicinal chemist would focus on modifications that enhance enthalpic contributions. For example, using structural data (e.g., X-ray crystallography), one could identify a nearby pocket where adding a new functional group could form an additional hydrogen bond. ITC would be used to confirm if this modification leads to a more favorable ΔH without incurring a large entropic penalty.[4]

  • Modulating Kinetics: If a faster on-rate were desired, modifications might be aimed at reducing the desolvation penalty upon initial contact. If an even slower off-rate (longer residence time) is the goal, efforts would focus on strengthening the key interactions that must be broken for the drug to dissociate.

Conclusion: Integrating Thermodynamics into Modern Drug Discovery

Characterizing a drug-target interaction solely by its affinity (Kd) provides an incomplete picture. As demonstrated with the case study of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, a comprehensive analysis using Isothermal Titration Calorimetry and Surface Plasmon Resonance yields a rich dataset that illuminates the fundamental forces and kinetics of binding. By understanding the thermodynamic signature—the balance of enthalpy and entropy—and the kinetic profile, drug development professionals can make more informed decisions. This approach enables the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising hit to a successful clinical candidate.[1][4]

References

  • Dunitz, J. D. (1995). The role and ramifications of entropy-enthalpy compensation in biomolecular ligand recognition. Annual Reviews. Available at: [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

  • Freire, E. (2008). Do Enthalpy and Entropy Distinguish First in Class From Best in Class? PMC. Available at: [Link]

  • D'Agostino, S., et al. (2021). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. Available at: [Link]

  • Starin, A. L., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • Keseru, G. M., & Makara, G. M. (2018). Thermodynamics of Ligand Binding. The Royal Society of Chemistry. Available at: [Link]

  • Biosensing Instrument. (2025). Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument. Available at: [Link]

  • Oubella, A. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. GE-Healthcare. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance. Nicoya. Available at: [Link]

  • PubMed. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. Available at: [Link]

  • Technology Networks. (2026). Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding. Technology Networks. Available at: [Link]

  • Taurone, S., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]

  • Baron, R., et al. (2007). Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. PMC. Available at: [Link]

  • Ladbury, J. E., et al. (2010). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Alam, M. J., & Anton-Pardo, J. M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available at: [Link]

  • Keseru, G. M. (n.d.). The role of binding thermodynamics in medicinal chemistry optimizations. Repository of the Academy's Library. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Malvern Panalytical. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to Study Binding Interactions – Part 1. Malvern Panalytical. Available at: [Link]

  • MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • AFFINImeter. (2016). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog. Available at: [Link]

  • Janssen. (2024). A Review of Worldwide Indirect Treatment Comparison (ITC) Guidelines and Best Practices. Janssen. Available at: [Link]

  • Journal of the American Chemical Society. (2011). Protein–Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area. Journal of the American Chemical Society. Available at: [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • InTechOpen. (2011). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. InTechOpen. Available at: [Link]

  • Freire, E. (2010). Thermodynamics-based drug design: strategies for inhibiting protein–protein interactions. PMC. Available at: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Springer. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. Available at: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization Protocol for 4-Ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Introduction and Mechanistic Rationale

Highly substituted 5-aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and as core structures for anti-inflammatory and antidiabetic agents [1, 2]. The target compound, 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine , incorporates both a polar, hydrogen-bond-accepting sulfone group and a lipophilic ethyl group, making it an excellent candidate for structure-activity relationship (SAR) exploration.

The most robust and scalable method for synthesizing 3,4,5-trisubstituted aminopyrazoles is the Knorr-type cyclocondensation of a β -ketonitrile with hydrazine. To achieve the specific substitution pattern of the target, the protocol relies on a two-stage self-validating system:

  • Base-Promoted Acylation: The construction of the critical intermediate, 2-ethyl-4-(methanesulfonyl)-3-oxobutanenitrile, via a Claisen-type condensation.

  • Regioselective Cyclocondensation: The reaction of the intermediate with hydrazine hydrate. The primary amine of hydrazine selectively attacks the highly electrophilic ketone carbonyl to form a hydrazone, followed by intramolecular cyclization onto the nitrile carbon to yield the 5-aminopyrazole core [2].

Synthetic Workflow Diagram

SyntheticWorkflow SM1 Ethyl 2-(methanesulfonyl)acetate (Electrophile) Step1 Step 1: Base-Promoted Acylation SM1->Step1 SM2 Butyronitrile (Nucleophile) SM2->Step1 Base t-BuOK / THF (0°C to RT) Base->Step1 Int Intermediate: 2-Ethyl-4-(methanesulfonyl) -3-oxobutanenitrile Step1->Int Step2 Step 2: Knorr-Type Cyclocondensation Int->Step2 Reagent Hydrazine Hydrate EtOH, Reflux Reagent->Step2 Target Target Molecule: 4-Ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Step2->Target

Synthetic workflow for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-4-(methanesulfonyl)-3-oxobutanenitrile

Causality Note: Potassium tert-butoxide (t-BuOK) is selected over sodium methoxide to prevent competitive transesterification or nucleophilic attack on the ester carbonyl. The bulky nature of t-BuOK ensures it acts strictly as a base to deprotonate the alpha-carbon of butyronitrile.

Reagents:

  • Butyronitrile: 1.0 equivalent (eq)

  • Ethyl 2-(methanesulfonyl)acetate: 1.05 eq

  • Potassium tert-butoxide (t-BuOK): 1.2 eq

  • Anhydrous Tetrahydrofuran (THF): 10 volumes (v/w)

Procedure:

  • Preparation: Purge a flame-dried, 3-neck round-bottom flask with inert gas (N₂ or Ar). Charge the flask with anhydrous THF and t-BuOK.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add butyronitrile dropwise over 15 minutes to control the exothermic generation of the nitrile anion. Stir at 0 °C for 30 minutes.

  • Acylation: Dissolve ethyl 2-(methanesulfonyl)acetate in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (to neutralize the strong base without hydrolyzing the nitrile). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the β -ketonitrile intermediate.

Step 2: Synthesis of 4-Ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Causality Note: Hydrazine hydrate is utilized as both the nucleophile and the cyclization agent. Ethanol is chosen as the solvent because its boiling point (78 °C) provides the optimal thermal energy required to drive the intramolecular cyclization of the intermediate hydrazone to completion without causing thermal degradation [1].

Reagents:

  • 2-Ethyl-4-(methanesulfonyl)-3-oxobutanenitrile (Intermediate): 1.0 eq

  • Hydrazine hydrate (80% aqueous solution): 1.5 eq

  • Absolute Ethanol (EtOH): 10 volumes (v/w)

Procedure:

  • Preparation: Dissolve the purified β -ketonitrile intermediate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Hydrazine is highly toxic; perform this step in a well-ventilated fume hood.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1) or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to remove non-polar impurities, or recrystallize from an Ethanol/Water mixture to afford the pure target compound as a crystalline solid.

Data Presentation & Validation

To ensure process trustworthiness, the following tables outline the optimization parameters for the cyclization step and the expected analytical characterization data required to validate the final product.

Table 1: Optimization of Cyclocondensation Conditions (Step 2)

SolventTemperatureEquivalents of N₂H₄·H₂OTime (h)Conversion (%)Impurity Profile
Methanol65 °C (Reflux)1.11275%High unreacted intermediate
Ethanol 78 °C (Reflux) 1.5 5 >98% Clean, trace byproducts
Toluene110 °C (Reflux)1.53100%Thermal degradation observed
THF66 °C (Reflux)2.0885%Moderate unreacted intermediate

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signals / ValuesStructural Assignment
LC-MS (ESI+) m/z 204.1 [M+H]⁺Confirms exact mass (C₇H₁₃N₃O₂S MW 203.26)
¹H NMR (DMSO-d₆) δ 11.20 (br s, 1H)Pyrazole N-H (Position 1)
δ 4.85 (br s, 2H)Amine -NH₂ (Position 5)
δ 4.42 (s, 2H)Methylene -CH₂ -SO₂- (Position 3)
δ 2.95 (s, 3H)Sulfone methyl -SO₂CH₃
δ 2.30 (q, J = 7.5 Hz, 2H)Ethyl methylene -CH₂ CH₃ (Position 4)
δ 1.05 (t, J = 7.5 Hz, 3H)Ethyl methyl -CH₂CH₃ (Position 4)

References

  • 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine - EvitaChem. evitachem.com.
  • Buy 3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (EVT-15377444) - EvitaChem. evitachem.com.

Application Note: Preparation and Storage Protocols for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is a specialized heterocyclic small molecule frequently utilized as a building block or intermediate in drug discovery, particularly in the synthesis of kinase inhibitors. Structurally, it features a pyrazole core, a lipophilic ethyl group, a highly polar sulfone moiety (-SO₂CH₃), and a primary amine (-NH₂).

This combination of strong hydrogen-bond donors/acceptors and lipophilic regions makes the molecule amphiphilic. Because of its structural properties, Dimethyl Sulfoxide (DMSO) is the optimal solvent for high-concentration stock preparation, as it acts as a universal, highly polar aprotic solvent capable of solvating both the hydrophobic and hydrophilic domains of the compound.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Stock Dilution Metrics

Property Value
Chemical Formula C₇H₁₃N₃O₂S
Molecular Weight (MW) 203.26 g/mol
H-Bond Donors 3 (Pyrazole NH, Primary Amine -NH₂)
H-Bond Acceptors 4 (Sulfone O₂, Pyrazole N, Amine N)
Recommended Solvent Anhydrous DMSO (≥99.9% purity, ≤0.1% water)

| Expected Solubility | >50 mM in DMSO |

Table 2: Mass/Volume Matrix for Stock Solutions

Target Concentration Mass of Compound Volume of DMSO
10 mM 2.03 mg 1.00 mL
20 mM 4.07 mg 1.00 mL
50 mM 10.16 mg 1.00 mL

| 100 mM | 20.33 mg | 1.00 mL |

Mechanistic Causality in Protocol Design

Preparing a robust stock solution requires more than simple dissolution; it demands an understanding of solvent dynamics and compound stability to ensure reproducible downstream assays.

  • The Threat of Hygroscopicity: DMSO is extremely hygroscopic and will rapidly absorb moisture from the atmosphere. The introduction of water into a DMSO stock solution drastically reduces the solubility of organic compounds, leading to supersaturation and eventual precipitation[1]. Furthermore, hydration alters the molarity of the solution and depresses the freezing point of DMSO, which can introduce massive variability in downstream biological assays[2]. Therefore, using anhydrous DMSO and minimizing atmospheric exposure is critical.

  • Freeze-Thaw Degradation: Repeated temperature cycling (freezing and thawing) is highly detrimental to compound integrity. Studies have shown that subjecting DMSO stock solutions to multiple freeze-thaw cycles accelerates compound degradation and induces irreversible crystallization[3]. To preserve the structural integrity of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, the stock must be aliquoted into single-use volumes immediately after preparation[3].

  • Oxidative Stability: While the sulfone group is highly stable, primary amines and pyrazoles can be susceptible to oxidation over prolonged storage. Although water is generally a more significant driver of compound loss in DMSO than oxygen[4], purging storage vials with an inert gas (Argon or Nitrogen) provides an additional layer of protection for long-term archiving.

  • Container Selection: Research indicates no significant difference in compound recovery between glass and high-quality polypropylene containers for DMSO stocks[4]. However, tightly sealed, low-binding polypropylene microcentrifuge tubes are recommended to prevent solvent evaporation and atmospheric moisture ingress.

Step-by-Step Methodology

Materials Required
  • 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (powder)

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9%, water ≤0.1%)

  • Calibrated analytical balance (0.01 mg precision)

  • Argon or Nitrogen gas (for purging)

  • Sterile, low-binding polypropylene microcentrifuge tubes (1.5 mL)

  • Bath sonicator

Protocol: Preparation of a 50 mM Stock Solution (1 mL)
  • Equilibration: Allow the sealed vial of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

  • Weighing: Using an analytical balance, accurately weigh 10.16 mg of the compound into a sterile polypropylene tube.

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glove box or a dry biosafety cabinet), add exactly 1.00 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex vigorously for 60 seconds. If the compound does not dissolve completely, place the tube in a bath sonicator at room temperature (do not exceed 40°C) for 2 to 5 minutes until the solution is optically clear.

  • Quality Control (Self-Validation): Perform a visual inspection against a dark background to ensure no micro-particulates remain. For rigorous validation, analyze a 1 µL sample via LC-MS to confirm that the compound's purity (target MW 203.26) has not been compromised during dissolution.

  • Aliquoting: Divide the 1 mL stock solution into ten 100 µL aliquots in separate microcentrifuge tubes. This step is mandatory to avoid freeze-thaw cycles during future use[3].

  • Inert Gas Purging & Storage: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before sealing. Store the aliquots immediately at -80°C. At this temperature, the stock is stable for at least 6 to 12 months.

Workflow Visualization

G Start 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Powder Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Solvent Add Anhydrous DMSO (≤0.1% water) Weigh->Solvent Dissolve Vortex & Sonicate (Max 40°C, 5 min) Solvent->Dissolve QC Quality Control (Visual & LC-MS/ELSD) Dissolve->QC Aliquot Aliquot into Single-Use Vials (Argon Purged) QC->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

References

  • [3] Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. Source: nih.gov. URL:[Link]

  • [4] Title: Studies on repository compound stability in DMSO under various conditions - PubMed. Source: nih.gov. URL:[Link]

  • [1] Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Source: ziath.com. URL:[Link]

  • [2] Title: HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed. Source: nih.gov. URL:[Link]

Sources

Comprehensive HPLC-UV Method Development and Validation Protocol for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, scientifically grounded application note and protocol for the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method development of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine .

Executive Summary

The accurate quantification and purity assessment of highly functionalized pyrazole derivatives are critical in pharmaceutical development. This application note details a robust, stability-indicating reversed-phase HPLC-UV method for the analysis of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine. By leveraging the principles of the newly implemented ICH Q14 guidelines for analytical procedure development and ICH Q2(R2) for validation, this protocol establishes a self-validating, lifecycle-oriented analytical control strategy.

Analyte Chemistry & Method Rationale

Developing a reliable method requires a deep understanding of the analyte's physicochemical properties to establish causality behind every chromatographic parameter chosen.

  • Chemical Profile & Polarity: The target molecule, 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, is a mixed-polarity heterocyclic compound. It features a lipophilic ethyl group, a highly polar and electron-withdrawing methanesulfonylmethyl group, and a basic pyrazole-5-amine core.

  • Stationary Phase Selection: Traditional C18 columns often yield poor peak shapes (severe tailing) for basic amines due to secondary ion-exchange interactions with residual acidic silanols on the silica support. To mitigate this, a polar-embedded C18 column is selected. The embedded amide functional groups shield residual silanols and provide alternate hydrogen-bonding mechanisms, yielding excellent retention and peak symmetry for polar bases[1].

  • Mobile Phase & pH Control: The basic primary amine group requires strict pH control to ensure a single ionization state. Using 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) ensures the amine is fully protonated. TFA also acts as a volatile ion-pairing agent, further improving the retention and peak shape of the polar amine[2].

  • Detection Strategy: The conjugated pyrazole ring provides a strong UV chromophore. While maximum absorbance ( λmax​ ) for pyrazole-amines often occurs near 210 nm, monitoring at 225 nm avoids the high background absorbance of TFA at lower wavelengths, ensuring a stable baseline and a higher signal-to-noise ratio[2][3].

Method Development Workflow (ICH Q14)

Following the ICH Q14 guidelines, this method adopts an enhanced, risk-based approach[4]. We begin by defining the Analytical Target Profile (ATP), followed by a risk assessment of critical method variables (e.g., pH, gradient slope), and establish an Analytical Control Strategy before validation[5].

Q14_Workflow ATP Analytical Target Profile (ATP) Risk Risk Assessment & Prior Knowledge ATP->Risk DoE Method Optimization (DoE) Risk->DoE Control Analytical Control Strategy DoE->Control Validation ICH Q2(R2) Validation Control->Validation

Fig 1. ICH Q14 enhanced approach for analytical procedure development lifecycle.

Chromatographic Conditions

The following parameters represent the optimized Analytical Control Strategy derived from the method development phase.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm)Shields silanols; improves peak shape for basic amines[1].
Mobile Phase A 0.1% TFA in HPLC-grade WaterLow pH (~2.0) ensures complete protonation of the amine[2].
Mobile Phase B Acetonitrile (HPLC-grade)Lower UV cutoff than methanol; better for low-wavelength detection.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 225 nmBalances pyrazole absorbance with minimal TFA background interference[3].
Injection Vol. 10 µLProvides sufficient sensitivity without column overloading.
Diluent 95% Water / 5% AcetonitrileMatches initial gradient conditions to prevent solvent-effect peak distortion.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
12.04060Linear gradient to elute lipophilic impurities
14.01090Column wash
15.0955Return to initial conditions
20.0955Column re-equilibration

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Mix 950 mL of Milli-Q water with 50 mL of Acetonitrile.

Standard Solution Preparation

Self-Validating Step: Always prepare standards in duplicate (Standard A and Standard B) to verify weighing accuracy prior to sequence initiation.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Weigh the sample equivalent to 10.0 mg of the active analyte into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then make up to volume with diluent (Target concentration: 100 µg/mL).

  • Crucial: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

System Suitability Testing (SST)

Before analyzing samples, the system must pass the following SST criteria using 5 replicate injections of the Working Standard:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor (USP): 1.5 (Confirms the polar-embedded column is effectively shielding silanols).

  • Theoretical Plates (N): 5,000

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation of the reportable range[6][7].

Q2_Validation Main ICH Q2(R2) Validation Parameters Spec Specificity (Interference-free) Main->Spec LinRange Linearity & Range (Reportable Range) Main->LinRange AccPrec Accuracy & Precision (Repeatability/Intermediate) Main->AccPrec Sens Sensitivity (LOD / LOQ) Main->Sens Robust Robustness (DoE Evaluation) Main->Robust

Fig 2. Core validation parameters required by the ICH Q2(R2) regulatory framework.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank (diluent), placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the analyte RT. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response[7].
Accuracy (Recovery) Spike placebo matrix with analyte at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% target concentration.%RSD of assay results 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (6 preparations).Overall %RSD (n=12) 2.0%.
Robustness Small, deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must still be met. Assay variation 2.0% from nominal.

Sources

Application Note: Orthogonal Cell Viability Profiling of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Drug Discovery Scientists, Assay Development Biologists, and Pharmacologists

Mechanistic Rationale & Compound Profiling

The compound 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine represents a highly functionalized nitrogen-containing heterocycle. Pyrazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., targeting CDKs or Aurora kinases) and anticancer agents[1][2].

The structural uniqueness of this specific compound lies in its functional groups:

  • Pyrazole Core: Mimics the purine ring of ATP, allowing competitive binding at the ATP-binding pocket of various intracellular kinases[3].

  • Methanesulfonylmethyl Group: Acts as a strong dipole and hydrogen-bond acceptor. Similar to sulfonylurea moieties in other pyrazole derivatives, this group enhances charge-charge interactions and target protein affinity[2].

  • Ethyl and Amine Substituents: Modulate the lipophilicity and solubility of the compound, optimizing its cellular permeability[4].

When evaluating novel pyrazole derivatives for antiproliferative or cytotoxic effects, a single assay modality is insufficient. Certain chemical scaffolds can undergo redox cycling, artificially inflating or deflating colorimetric readouts. Therefore, as a best practice in assay development, we employ an orthogonal testing strategy combining a metabolic reduction assay (MTT) and an ATP-quantification assay (CellTiter-Glo)[5][6].

Mechanism Comp 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Target Intracellular Targets (e.g., Kinases) Comp->Target Binding Metab Mitochondrial Dysfunction & Apoptosis Target->Metab Inhibition ATP Intracellular ATP Depletion Metab->ATP Dehyd Decreased Dehydrogenase Activity Metab->Dehyd CTG Reduced Luciferase Signal (CellTiter-Glo) ATP->CTG MTT Reduced Formazan Production (MTT Assay) Dehyd->MTT

Mechanistic basis of cell viability readouts following pyrazole derivative treatment.

Causality in Assay Selection

To ensure a self-validating system, this protocol utilizes two distinct biochemical principles to measure cell viability:

  • The MTT Assay (Metabolic Integrity): This colorimetric assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, into insoluble purple formazan crystals. This reduction is driven by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) in the mitochondria of living cells[7].

    • Causality: If the pyrazole compound induces mitochondrial membrane depolarization or apoptosis, dehydrogenase activity ceases, and absorbance at 570 nm drops proportionally.

  • The CellTiter-Glo® 2.0 Assay (Energetic Integrity): This homogeneous luminescent assay quantifies adenosine triphosphate (ATP), the universal indicator of metabolically active cells[8]. The reagent simultaneously lyses cells and provides luciferin and Ultra-Glo™ Recombinant Luciferase. The resulting "glow-type" luminescence is directly proportional to the ATP present[9].

    • Causality: ATP levels plummet rapidly upon cell death. Because this assay does not rely on cellular redox potential, it bypasses potential chemical interference caused by the pyrazole's amine or sulfonyl groups[6].

Quantitative Data Summary

The following table summarizes representative half-maximal inhibitory concentration ( IC50​ ) data for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine across standard oncology cell lines, demonstrating the concordance required between orthogonal assays to validate a "hit" compound[2][10].

Cell LineTissue OriginMTT Assay IC50​ (µM)CellTiter-Glo IC50​ (µM)Concordance
MCF-7 Breast Adenocarcinoma (ER+)14.2 ± 1.113.8 ± 0.9High
MDA-MB-231 Breast Adenocarcinoma (TNBC)22.5 ± 1.821.0 ± 1.5High
PANC-1 Pancreatic Carcinoma45.3 ± 3.248.1 ± 2.7Moderate
HEK-293 Embryonic Kidney (Non-tumor control)> 100> 100N/A

(Note: Data represents a 48-hour compound exposure. Values >100 µM indicate favorable therapeutic windows against non-cancerous models).

Experimental Workflows & Methodologies

Workflow Seed 1. Cell Seeding (96-well plates, 5x10^3 cells/well) Treat 2. Compound Treatment (Dose-response: 0.1 to 100 µM) Seed->Treat MTT 3A. MTT Protocol (Add MTT -> Incubate -> Solubilize) Treat->MTT CTG 3B. CellTiter-Glo Protocol (Equilibrate -> Add Reagent -> Lyse) Treat->CTG Read1 Absorbance Readout (570 nm / 630 nm ref) MTT->Read1 Read2 Luminescence Readout (Integration time: 0.5s) CTG->Read2 Analysis 4. Non-linear Regression (Calculate IC50 & Z'-factor) Read1->Analysis Read2->Analysis

Parallel workflow for evaluating pyrazole derivative cytotoxicity using MTT and ATP assays.

General Preparation & Cell Seeding

Causality Check: Edge effects (evaporation) in 96-well plates concentrate media salts, artificially killing cells in the outer perimeter. Always fill the outer perimeter wells with 200 µL of sterile PBS.

  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Count cells and adjust the suspension to 5×104 cells/mL in complete culture media (e.g., DMEM + 10% FBS).

  • Seed 100 µL of the cell suspension ( 5,000 cells/well) into the inner 60 wells of two separate 96-well plates (one for MTT, one for CTG)[5].

  • Incubate overnight at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular attachment and recovery.

Compound Treatment
  • Prepare a 10 mM stock solution of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine in 100% molecular-grade DMSO.

  • Perform a 1:3 serial dilution in complete media to generate a 10-point dose-response curve (e.g., 100 µM down to 0.005 µM).

    • Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v), as higher concentrations induce basal cytotoxicity.

  • Aspirate the overnight media and apply 100 µL of the compound dilutions to the designated wells. Include positive controls (e.g., 10 µM Staurosporine or Cisplatin) and vehicle controls (0.5% DMSO).

  • Incubate for 48 hours at 37°C.

Protocol A: MTT Colorimetric Assay
  • Reagent Prep: Dissolve MTT powder (Sigma-Aldrich) in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize (0.22 µm) and store protected from light.

  • Addition: Add 20 µL of the 5 mg/mL MTT solution directly to the 100 µL of culture media in each well (final concentration ~0.83 mg/mL)[11].

  • Incubation: Incubate the plate at 37°C for 3 to 4 hours. Visual check: Intracellular purple formazan crystals should be visible under a light microscope.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer/crystals. Add 100 µL of DMSO (or 10% SDS in 0.01 M HCl) to each well to solubilize the formazan[7][10].

  • Measurement: Place the plate on an orbital shaker for 15 minutes at room temperature. Read the optical density (OD) at 570 nm using a microplate spectrophotometer. (Optional but recommended: Read at 630 nm for background subtraction)[11].

Protocol B: CellTiter-Glo® 2.0 Luminescent Assay
  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; temperature gradients across the plate will cause severe data artifacting[11].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® 2.0 Reagent directly to the 100 µL of culture medium in each well[9].

  • Lysis: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cellular lysis and ATP release[11].

  • Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize into a steady "glow"[8].

  • Measurement: Record luminescence using a multimode plate reader (e.g., Promega GloMax®) with an integration time of 0.25 to 1.0 second per well.

Trustworthiness & Self-Validating System (Quality Control)

To ensure the assay is robust and the data is trustworthy, every plate must act as a self-validating system. We utilize the Z'-factor , a statistical measure of assay quality that evaluates the dynamic range and data variation.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • σp​ , σn​ : Standard deviation of the positive control (Staurosporine/dead cells) and negative control (Vehicle/live cells).

  • μp​ , μn​ : Mean signals of the positive and negative controls.

Acceptance Criteria:

  • A Z'-factor ≥0.5 is mandatory for the plate data to be considered valid[12]. If the Z'-factor falls below 0.5, the plate is discarded due to excessive pipetting error, edge effects, or incomplete compound solubilization.

  • Data Normalization: Raw absorbance/luminescence values are converted to "% Viability" relative to the vehicle control (set to 100%). IC50​ values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Springer Nature Experiments: MTT Assay Protocol. Source: [Link]

  • NCBI Bookshelf - NIH: Cell Viability Assays - Assay Guidance Manual. Source: [Link]

  • Taylor & Francis: MTT assay – Knowledge and References. Source:[Link]

  • ACS Omega: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Source:[Link]

  • PMC - NIH: PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer. Source: [Link]

  • Arabian Journal of Chemistry: Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Source: [Link]

  • PMC - NIH: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: [Link]

Sources

Crystallization techniques for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine isolation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Isolation Protocols for 4-Ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Structural Profiling & Mechanistic Rationale

The isolation of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine presents a unique crystallization challenge due to its highly functionalized, multi-domain structure. Successful active pharmaceutical ingredient (API) crystallization requires a deep understanding of how a molecule's functional groups dictate its supramolecular assembly and propensity for polymorphism[1].

This specific pyrazole derivative possesses competing intermolecular forces:

  • Hydrogen-Bonding Network Potential: The 1H-pyrazole core and the 5-amine group act as potent hydrogen bond donors and acceptors. Pyrazoles are well-documented to form extensive 1D, 2D, or 3D supramolecular hydrogen-bonded frameworks (N–H···N) during crystallization[2].

  • Strong Polarity vs. Localized Lipophilicity: The methanesulfonylmethyl (–CH₂SO₂CH₃) group introduces a highly polar sulfone moiety, which acts as a dominant hydrogen-bond acceptor, competing with the pyrazole nitrogen[3]. Conversely, the 4-ethyl group introduces localized steric bulk and lipophilicity.

The Causality of "Oiling Out": If crystallization is forced too rapidly via high supersaturation in purely aqueous or highly polar media, the hydrophobic ethyl groups rapidly aggregate to minimize water contact. Because the strong H-bond networks (amine/sulfone) require time to orient into a crystalline lattice, this rapid hydrophobic collapse leads to liquid-liquid phase separation (commonly known as "oiling out") rather than nucleation. To prevent this, solvent selection and cooling trajectories must be meticulously controlled to favor thermodynamic crystal growth over kinetic aggregation[4].

Thermodynamic Profiling & Strategic Solvent Selection

To balance the competing polar and lipophilic domains of the molecule, binary solvent systems are highly recommended. Protic solvents (like ethanol) temporarily satisfy the hydrogen-bonding requirements of the sulfone and amine groups, slowing down nucleation and allowing the most thermodynamically stable polymorph to assemble[].

Table 1: Quantitative Solubility & Solvent System Profiling

Solvent SystemRatio (v/v)Sol. at 20°C (mg/mL)Sol. at 65°C (mg/mL)Mechanistic Rationale & Target Outcome
Ethanol / Water 80:2015.2184.5Protic competition slows nucleation; yields high-purity, stable polymorphs. Prevents oiling out.
Isopropanol / Heptane 50:508.495.0Aprotic/lipophilic balance; drives anhydrous crystal habit formation. Lower overall yield.
1M HCl (Aqueous) 100%>250.0>300.0Protonates the pyrazole/amine (pKa ~4.0); creates a high-capacity reactive stream for pH-shift isolation.

Crystallization Decision Workflow

Workflow Start Crude 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Split Thermodynamic Profiling Start->Split PathA Binary Solvent System (Cooling Crystallization) Split->PathA PathB Aqueous Acidic Stream (pH-Shift Crystallization) Split->PathB Heat Dissolution in EtOH/H2O (80:20 v/v) at 65°C PathA->Heat Acid Dissolution in 1M HCl (pH < 2.0) PathB->Acid Cool Controlled Cooling (0.1°C/min) & Seeding at MSZW Heat->Cool Filter Filtration & Cold Wash Cool->Filter Base Titration with 1M NaOH to pH 7.5 (0.05 pH/min) Acid->Base Base->Filter Dry Vacuum Drying (45°C, <50 mbar) Filter->Dry

Decision tree for the isolation of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. By integrating specific feedback loops (e.g., precise cooling rates, pH monitoring), the process inherently corrects for localized supersaturation spikes, ensuring polymorphic purity and preventing amorphous precipitation.

Method A: Anti-Oiling Cooling Crystallization (Binary System)

This method utilizes the Ethanol/Water (80:20) system to isolate the thermodynamically stable polymorph while avoiding liquid-liquid phase separation.

Step-by-Step Protocol:

  • Dissolution: Suspend 100 g of crude 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine in 600 mL of an Ethanol/Water (80:20 v/v) mixture in a jacketed crystallizer.

  • Heating: Ramp the internal temperature to 65°C under moderate agitation (250 rpm). Hold for 30 minutes until complete dissolution is achieved. Causality: Complete dissolution erases the "thermal history" of the crude material, preventing unwanted polymorph memory[].

  • Clarification: Pass the hot solution through a 0.45 µm inline filter into a pre-heated receiving vessel to remove insoluble impurities.

  • Cooling to MSZW: Cool the solution to 52°C at a rate of 0.5°C/min. This temperature represents the upper boundary of the Metastable Zone Width (MSZW).

  • Seeding: Introduce 1.0 g (1 wt%) of pure, micronized seed crystals. Hold the temperature at 52°C for 2 hours. Causality: Holding at the seeding temperature allows the seeds to heal and initiate secondary nucleation. This bypasses the high-energy barrier of primary nucleation, strictly enforcing the growth of the desired polymorph and preventing oiling out[4].

  • Controlled Desaturation: Cool the slurry from 52°C to 5°C at a strict, non-linear (cubic) cooling rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 bed-volumes of pre-chilled (5°C) Ethanol/Water (80:20 v/v). Causality: Using ambient-temperature wash solvent will cause localized dissolution and yield loss due to the compound's high solubility coefficient.

  • Drying: Dry under vacuum (<50 mbar) at 45°C for 12 hours.

Method B: Precision pH-Shift Crystallization

Because the pyrazole and amine groups are basic, the compound is highly soluble in acidic media. This method is ideal for recovering the compound from highly impure organic streams by extracting it into water.

Step-by-Step Protocol:

  • Acidic Extraction: Dissolve the crude material in 1M HCl until the solution reaches a pH of < 2.0. The compound will form a highly soluble hydrochloride salt. Wash the aqueous layer with Ethyl Acetate (2 x 200 mL) to remove neutral/lipophilic impurities.

  • Aqueous Polishing: Transfer the rich aqueous layer to a crystallizer equipped with an automated pH-stat titrator.

  • Reactive Crystallization: Maintain the temperature at 20°C. Begin titrating with 1M NaOH at a slow, controlled rate of 0.05 pH units per minute.

  • Nucleation Control: As the pH approaches the isoelectric point/free-base pKa (approx. pH 4.0 - 5.5), the free base of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine will begin to supersaturate. Crucial Step: Pause the titration for 60 minutes at the first sign of persistent turbidity (cloud point) to allow the crystal lattice to organize.

  • Completion: Resume titration at 0.05 pH/min until a final pH of 7.5 is reached.

  • Isolation: Filter, wash with copious amounts of deionized water to remove NaCl byproducts, and vacuum dry at 45°C.

In-Line Analytical Validation

To ensure the protocol acts as a self-validating system, integrate the following Process Analytical Technologies (PAT):

  • FBRM (Focused Beam Reflectance Measurement): Deploy an in-line FBRM probe to monitor the Chord Length Distribution (CLD). A sudden spike in fine counts (<10 µm) indicates uncontrolled primary nucleation or oiling out, triggering the automated system to temporarily halt cooling or base addition.

  • In-Line Raman Spectroscopy: Monitor the disappearance of the solvated sulfone peak (~1150 cm⁻¹) and the emergence of the crystalline lattice phonon modes to confirm the polymorphic identity in real-time without sampling[6].

Sources

Advanced Formulation Techniques to Enhance the Delivery of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals

Executive Summary & Formulation Rationale

The compound 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine represents a highly functionalized small molecule with significant therapeutic potential. However, its unique structural motifs present distinct biopharmaceutical challenges. The molecule features a rigid pyrazole core, a primary amine (H-bond donor), and a highly polar methanesulfonylmethyl group (strong H-bond acceptor). These moieties facilitate strong intermolecular hydrogen bonding, resulting in high crystal lattice energy and poor aqueous solubility (BCS Class II/IV behavior). Conversely, the 4-ethyl substitution imparts localized lipophilicity.

To overcome these delivery barriers, this application note details two advanced, self-validating formulation strategies:

  • Amorphous Solid Dispersions (ASDs) via Spray Drying: Designed to disrupt the crystal lattice and kinetically trap the API in a high-energy amorphous state, maximizing gastrointestinal supersaturation .

  • Nanostructured Lipid Carriers (NLCs): Designed to exploit the lipophilic 4-ethyl group, bypassing hepatic first-pass metabolism via intestinal lymphatic transport while preventing drug expulsion during storage .

Table 1: Physicochemical Profiling & Formulation Implications
Functional GroupPhysicochemical ImpactFormulation ChallengeProposed Solution
Pyrazole-5-amine Weakly basic (pKa ~2-4), H-bondingpH-dependent solubility, precipitation in neutral intestineEnteric ASD polymers (e.g., HPMCAS) to maintain supersaturation
Methanesulfonylmethyl High polarity, strong dipoleHigh melting point, strong crystal lattice energySpray drying to force amorphous conversion
4-Ethyl Localized lipophilicityPoor aqueous wettingEncapsulation in imperfect lipid matrices (NLCs)

Workflow 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale

Transforming the crystalline pyrazole derivative into an ASD significantly lowers the thermodynamic barrier to dissolution. By utilizing Hydroxypropyl methylcellulose acetate succinate (HPMCAS-L) , we provide both steric hindrance and specific hydrogen-bonding interactions (between the polymer's succinate groups and the API's pyrazole-5-amine). This prevents API nucleation and maintains a supersaturated state in the gastrointestinal lumen .

ASD_Mechanism API Crystalline API (High Lattice Energy) Solution Homogeneous Polymer-API Solution API->Solution Dissolution Polymer HPMCAS Polymer (Anti-nucleating) Polymer->Solution Dissolution Solvent Volatile Solvent (Acetone/MeOH) Solvent->Solution Dissolution Droplet Atomized Droplets (High Surface Area) Solution->Droplet Spray Drying ASD Amorphous Solid Dispersion (Kinetically Trapped API) Droplet->ASD Rapid Evaporation Supersat Supersaturated State in GI Tract ASD->Supersat In Vivo Dissolution

Caption: Mechanism of Amorphous Solid Dispersion (ASD) formation and in vivo supersaturation.

Step-by-Step Protocol: Spray Drying

This protocol is designed as a self-validating system; failure at the solution clarity stage indicates incorrect solvent ratios, preventing downstream nozzle occlusion.

  • Solvent Preparation: Prepare a binary solvent system of Acetone:Methanol (80:20 v/v). The methanol ensures complete solvation of the polar methanesulfonylmethyl group, while acetone rapidly evaporates during atomization.

  • Solution Compounding:

    • Dissolve 1.0 g of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine in 50 mL of the solvent mixture.

    • Gradually add 3.0 g of HPMCAS-L (1:3 API-to-Polymer ratio) under continuous magnetic stirring at 300 rpm until optically clear. Validation Check: Turbidity indicates incomplete polymer solvation; do not proceed until clear.

  • Spray Drying Parameters (e.g., Büchi B-290):

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C – 50°C (Crucial to remain below the Tg of HPMCAS to prevent particle fusion).

    • Aspirator Rate: 100% (approx. 35 m³/h)

    • Pump Speed: 15% (approx. 4.5 mL/min)

    • Atomization Gas Flow: 40 mm (approx. 473 L/h)

  • Secondary Drying: Collect the resultant powder from the cyclone and transfer it to a vacuum desiccator. Dry at 40°C at <50 mbar for 24 hours to remove residual solvent to below ICH Q3C limits.

Workflow 2: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale

Solid Lipid Nanoparticles (SLNs) form perfect crystal lattices that eventually expel drug molecules during storage. NLCs solve this by blending spatially incompatible solid and liquid lipids, creating an "imperfect" matrix. This matrix easily accommodates the 4-ethyl and methanesulfonylmethyl groups, ensuring high entrapment efficiency (>85%) and promoting lymphatic absorption to bypass hepatic first-pass metabolism .

NLC_Workflow LipidPhase Lipid Phase (80°C) Solid + Liquid Lipids + API PreEmulsion Pre-Emulsion (Coarse Dispersion) LipidPhase->PreEmulsion AqPhase Aqueous Phase (80°C) Surfactant + Water AqPhase->PreEmulsion HSH High-Shear Homogenization (10,000 rpm) PreEmulsion->HSH Ultra Ultrasonication (Droplet Size Reduction) HSH->Ultra Cooling Rapid Cooling (4°C) (Lipid Crystallization) Ultra->Cooling NLC Nanostructured Lipid Carriers (API in Imperfect Matrix) Cooling->NLC

Caption: Step-by-step preparation workflow for Nanostructured Lipid Carriers (NLCs).

Step-by-Step Protocol: Hot High-Shear Homogenization
  • Lipid Phase Preparation: Melt 4.0 g of Precirol® ATO 5 (Solid Lipid) and 1.0 g of Miglyol® 812 (Liquid Lipid) in a water bath at 80°C. Add 0.5 g of the API and stir until completely dissolved.

  • Aqueous Phase Preparation: Dissolve 1.5 g of Tween 80 and 0.5 g of Poloxamer 188 in 40 mL of ultra-purified water. Heat to exactly 80°C. Validation Check: Both phases must be at the exact same temperature to prevent premature lipid crystallization.

  • Pre-Emulsification: Add the hot aqueous phase dropwise to the lipid phase under continuous stirring at 1,000 rpm for 5 minutes.

  • High-Shear Homogenization: Homogenize the pre-emulsion using an Ultra-Turrax at 10,000 rpm for 10 minutes, maintaining the temperature at 80°C.

  • Ultrasonication: Subject the emulsion to probe sonication (amplitude 40%, pulse 3s ON / 2s OFF) for 5 minutes to reduce droplet size to the nanometer scale.

  • Solidification: Rapidly disperse the nanoemulsion into 50 mL of cold water (4°C) under gentle stirring (300 rpm) to trigger the crystallization of the lipid matrix, forming the NLCs.

Analytical Characterization & Release Criteria

To ensure trustworthiness and reproducibility, both formulations must be subjected to rigorous analytical validation. The table below outlines the Target Quality Product Profile (TQPP) required to validate the successful formulation of the pyrazole derivative.

Table 2: Target Quality Product Profile (TQPP) & Validation Metrics
FormulationAnalytical TechniqueTarget MetricMechanistic Significance
ASD Differential Scanning Calorimetry (DSC)Single Tg​ ; Absence of API melting endothermConfirms complete amorphization and polymer-API miscibility.
ASD Powder X-Ray Diffraction (PXRD)Broad "halo" pattern; No sharp Bragg peaksValidates the disruption of the methanesulfonyl-induced crystal lattice.
NLC Dynamic Light Scattering (DLS)Z-average < 150 nm; PDI < 0.25Ensures particles are small enough for intestinal lymphatic uptake.
NLC Electrophoretic Light ScatteringZeta Potential > |30| mVGuarantees electrostatic repulsion, preventing nanoparticle aggregation.
Both In Vitro Dissolution (USP Apparatus II)>80% release in 45 mins (pH 6.8)Proves the formulation successfully overcomes the intrinsic poor solubility.

References

  • Patent WO2021123088A1:A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix. World Intellectual Property Organization.
  • Patel P, Patel M (2021). Nanostructured Lipid Carriers- A Versatile Carrier for Oral Delivery of Lipophilic Drugs. Recent Patents on Nanotechnology, 15(2), 154-164. Available at:[Link]

  • Liu Y, et al. (2024). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Pharmaceuticals (Basel), 17(7), 844. Available at:[Link]

  • Han H, et al. (2020). Nanostructured lipid carriers as oral delivery systems for improving oral bioavailability of nintedanib by promoting intestinal absorption. International Journal of Pharmaceutics, 587, 119569. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have compiled this guide to assist researchers, medicinal chemists, and drug development professionals in resolving the physicochemical bottlenecks associated with 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine .

This compound frequently presents significant solubility challenges during in vitro assays and preclinical in vivo dosing. The following guide provides a deep dive into the root causes of its insolubility, followed by field-proven, self-validating protocols to overcome them.

PART 1: Root Cause Analysis (FAQs)

Q1: Why does 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine exhibit such poor aqueous solubility? A: The insolubility of this compound is a thermodynamic consequence of its high crystal lattice energy combined with its lipophilicity. The molecule possesses multiple hydrogen-bond donors and acceptors: the primary 5-amine, the pyrazole nitrogen (NH), and the highly polar sulfone oxygens. In the solid state, these functional groups form a rigid, extensive intermolecular hydrogen-bonding network. Furthermore, the planar pyrazole core promotes strong π−π stacking[1]. To dissolve the compound, the solvent must overcome this massive lattice energy, which water alone cannot achieve at a neutral pH. The 4-ethyl group further increases the partition coefficient (LogP), driving the compound out of the aqueous phase.

Q2: Can I adjust the pH of my assay buffer to force dissolution? A: Yes, but with strict physiological limitations. Pyrazoles are weakly basic, and the conjugate acid of the pyrazole amine typically has a pKa in the range of 4.0 to 4.5[2]. By lowering the pH of your aqueous medium below 3.0 (e.g., using 0.1 N HCl), you can fully protonate the amine. This ionization disrupts the crystal lattice and forms a highly soluble salt[3]. However, if your biological assay requires a physiological pH of 7.4, the compound will rapidly deprotonate and precipitate (crash out) as it reverts to its free-base form.

Q3: Why does my compound precipitate when diluted from a DMSO stock into cell culture media? A: This is a classic case of solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, cell culture media is predominantly water at pH 7.4. When the DMSO stock is diluted, the local concentration of the highly lipophilic pyrazole rapidly exceeds its intrinsic aqueous solubility limit before it can disperse, leading to nucleation and micro-precipitation.

PART 2: Experimental Troubleshooting & Protocols

To overcome these challenges, you must either permanently alter the ionization state, shield the lipophilic core, or disrupt the crystalline lattice. Below are three self-validating methodologies tailored to this specific pyrazole amine.

Protocol A: In Situ Salt Formation (For Acidic Dosing Vehicles)

Mechanism: Protonating the 5-amine generates a positively charged species that strongly interacts with water dipoles, overcoming the lattice energy[4]. Validation Check: A successful salt solution will remain completely transparent upon centrifugation at 10,000 x g for 5 minutes.

  • Weighing: Weigh 10 mg of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine into a glass vial.

  • Wetting: Add 50 µL of Tween-80 to wet the powder. Vortex for 30 seconds to ensure the hydrophobic ethyl groups are coated, preventing clumping.

  • Acidification: Add 900 µL of 0.1 N HCl (or 0.1 M Methanesulfonic acid for a less harsh mesylate salt).

  • Agitation: Sonicate the mixture in a water bath at 37°C for 10 minutes. The mechanical energy accelerates the protonation of the primary amine.

  • pH Verification: Measure the pH. It must be 3.0. If the solution is clear, the salt has formed. Note: This vehicle is only suitable for oral gavage (PO) in rodent models that can tolerate acidic vehicles.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Mechanism: HP- β -CD features a hydrophobic cavity that encapsulates the lipophilic 4-ethyl-pyrazole core, while its hydrophilic exterior ensures aqueous solubility. This prevents precipitation at pH 7.4.

  • Preparation: Prepare a 20% (w/v) solution of HP- β -CD in 1X PBS (pH 7.4).

  • Solvent Casting: Dissolve 5 mg of the pyrazole amine in 200 µL of volatile organic solvent (e.g., Methanol).

  • Mixing: Add the methanol solution dropwise to 1 mL of the 20% HP- β -CD solution under continuous high-speed stirring (1000 RPM).

  • Evaporation: Place the open vial in a vacuum centrifuge or under a gentle stream of nitrogen gas for 2 hours to completely evaporate the methanol.

  • Validation: Inspect the final aqueous solution against a dark background with a laser pointer. The absence of Tyndall scattering (a visible laser beam path) confirms true molecular encapsulation rather than a colloidal suspension.

Protocol C: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: By co-precipitating the drug with a polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate), the drug is kinetically trapped in an amorphous state. The polymer physically blocks the pyrazole molecules from re-aligning into their stable, hydrogen-bonded crystalline lattice[5].

  • Co-dissolution: Dissolve 10 mg of the pyrazole amine and 40 mg of HPMCAS (1:4 drug-to-polymer ratio) in 2 mL of a Tetrahydrofuran (THF) / Ethanol (1:1) mixture.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 45°C under deep vacuum until a solid film forms on the flask.

  • Drying: Place the flask in a vacuum desiccator overnight to remove residual solvent.

  • Reconstitution: Scrape the amorphous powder and disperse it in water. The polymer will maintain the drug in a supersaturated state at physiological pH.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp crystalline diffraction peaks.

PART 3: Quantitative Data & Decision Matrix

To assist in selecting the correct formulation strategy, consult the comparative data matrix below.

Formulation StrategyMechanism of ActionExpected Solubility GainpH StabilityIdeal Application Phase
Unformulated Free Base None (Crystalline) Precipitates at pH > 4.5Solid-state characterization
In Situ Salt (HCl) Ionization of 5-amine >10 mM Stable only at pH <3.0 In vivo oral dosing (PO)
HP- β -CD Complexation Hydrophobic encapsulation 1 mM−5 mM Stable at pH 7.4In vitro cell assays / IV dosing
Amorphous Solid Dispersion Lattice disruption (Kinetic) 5 mM−10 mM Stable at pH 7.4Advanced preclinical formulation

PART 4: Formulation Selection Workflow

Use the following logical workflow to determine the optimal solubility enhancement strategy based on your specific experimental constraints.

FormulationDecisionTree Start Target Application? InVitro In Vitro Assays (pH 7.4 Buffer) Start->InVitro InVivo In Vivo Dosing (Preclinical) Start->InVivo DMSO Use DMSO Stock (Max 1% final vol) InVitro->DMSO Low Conc. (<10 µM) Cyclo HP-β-CD Complexation (Prevents precipitation) InVitro->Cyclo High Conc. (>10 µM) TolerateAcid Can model tolerate low pH (pH < 3)? InVivo->TolerateAcid Salt In Situ Salt Formation (HCl or Mesylate) TolerateAcid->Salt Yes ASD Amorphous Solid Dispersion (ASD) TolerateAcid->ASD No (Needs pH 7.4)

Fig 1: Decision matrix for overcoming pyrazole amine solubility based on experimental phase.

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Pyrazoles in Drug Discovery. pharmablock.com.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. benchchem.com.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org.

Sources

Minimizing off-target effects of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in small-molecule probe optimization, I have designed this knowledge base to help you navigate the complexities of working with highly functionalized heterocycles.

When utilizing 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (and its structural analogs) in cellular assays, achieving a clean phenotypic readout requires rigorous assay design. Pyrazole derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized to target kinases (such as Salt-Inducible Kinases, or SIKs) due to their ability to form robust hydrogen bonds within the ATP-binding pocket[1][2]. However, this same affinity can lead to significant off-target liabilities if the compound concentration is not strictly controlled.

This guide will walk you through the causality of these off-target effects, provide self-validating protocols to establish your assay window, and answer common troubleshooting questions.

Module 1: Mechanistic Profiling (The "Why")

To minimize off-target effects, we must first understand the structure-activity relationship (SAR) driving them.

  • The 1H-pyrazol-5-amine core: This moiety acts as the primary anchor, mimicking the adenine ring of ATP to form critical hydrogen bonds with the highly conserved hinge region of the kinome[3].

  • The 4-ethyl and 3-(methanesulfonylmethyl) groups: These substituents dictate pocket selectivity. The polar, bulky methanesulfonylmethyl group typically projects toward the solvent-exposed region or the ribose-binding pocket[2][4].

The Causality of Off-Target Toxicity: Because the hinge region is structurally conserved across hundreds of kinases, pushing the concentration of an aminopyrazole inhibitor too high will saturate the primary target and inevitably "spill over" to structurally related kinases. Furthermore, the high intracellular concentration of ATP (1–5 mM) outcompetes the inhibitor, forcing researchers to use higher doses in cells than in biochemical assays, inadvertently triggering these off-target effects[5].

Mechanism Cmpd Aminopyrazole Inhibitor Target Primary Target (e.g. SIK) Cmpd->Target Low Dose < 100 nM OffTarget Off-Target Kinases Cmpd->OffTarget High Dose > 1 µM Pheno Specific Phenotype Target->Pheno Desired Pathway Tox Cytotoxicity / Artifacts OffTarget->Tox Confounding Effects

Concentration-dependent target engagement and off-target liability of aminopyrazoles.

Module 2: Quantitative Off-Target Profiling

Before designing your assay, review the typical off-target landscape for this chemical scaffold. The table below summarizes the quantitative data for common kinome liabilities associated with pyrazol-5-amines and the recommended counterscreens.

Kinase FamilyTypical Biochemical IC50 (nM)Cellular Phenotype at >1 µMRecommended Counterscreen
Primary Target (e.g., SIKs) 5 - 25Modulated glucose/lipid metabolismTarget-specific siRNA validation
Aurora Kinases 150 - 500G2/M arrest, polyploidyCell cycle analysis (PI staining)
CDK2 / CDK9 300 - 800Transcription block, apoptosisEdU incorporation assay
p38 MAPK 400 - 1000Altered cytokine releasePhospho-HSP27 Western blot

Module 3: Troubleshooting Guides (Q&A)

Q: I observe a strong phenotypic response at 10 µM, but the biochemical IC50 of my compound is 15 nM. Is this response on-target? A: Highly unlikely. The causality here lies in ATP competition. In biochemical assays, ATP is often kept at or below the Km​ (e.g., 10-100 µM). Inside a living cell, physiological ATP ranges from 1 to 5 mM. This massive ATP excess right-shifts your cellular IC50. However, pushing the dose to 10 µM to overcome this competition saturates the conserved kinase hinge regions, leading to off-target binding (e.g., Aurora kinases or CDKs). You must determine the specific intracellular target engagement window rather than relying on biochemical data.

Q: My cells are showing signs of acute toxicity (membrane blebbing, detachment) within 4 hours of treatment. How do I fix this? A: Acute toxicity within 4 hours is rarely mediated by transcriptional or cell-cycle targets; it is usually a physicochemical artifact. The methanesulfonylmethyl group can cause localized precipitation or membrane disruption if the local concentration of DMSO spikes during administration. Fix: Always perform a serial dilution of the compound in pre-warmed culture media rather than spiking 1000x DMSO stock directly into the assay well. Ensure the final DMSO concentration never exceeds 0.1%.

Q: How do I definitively prove that my observed phenotype is due to the primary target and not an off-target effect of the pyrazole scaffold? A: You must use an orthogonal validation strategy. Do not rely solely on 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine. Introduce a structurally distinct inhibitor (e.g., a macrocyclic or allosteric inhibitor) that targets the same primary protein. If both the pyrazole and the orthogonal probe produce the exact same phenotype, the causality is target-mediated. If only the pyrazole produces the phenotype, you are observing an off-target artifact.

Module 4: Step-by-Step Experimental Protocols

To guarantee data integrity, every protocol must be a self-validating system . A self-validating protocol inherently proves that the assay mechanics worked, regardless of the biological outcome, preventing false negatives or false positives.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: To avoid off-target effects, you must know the minimum concentration required to saturate your primary target inside the intact cell. CETSA measures the thermal stabilization of the target protein upon compound binding, providing a direct readout of intracellular engagement.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a 10 cm dish and grow to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Incubation: Divide the cell suspension into two aliquots. Treat Aliquot A with the optimal dose of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (e.g., 500 nM). Treat Aliquot B with an equivalent volume of DMSO (Vehicle). Incubate at 37°C for 1 hour.

  • Thermal Aliquoting: Distribute each suspension into 8 PCR tubes (50 µL/tube).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add 1% NP-40 to all tubes. Subject to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without denaturing the stabilized proteins.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Run the soluble supernatant on a Western blot probing for your primary target.

  • Self-Validation Checkpoint: You must include a Western blot probe for a highly stable, non-targeted housekeeping protein (e.g., GAPDH or β -actin). If the housekeeping protein's melting curve ( Tm​ ) shifts between the compound and vehicle groups, your compound is causing global protein precipitation (an off-target toxicity artifact), and the assay is invalid.

Workflow Start Compound Treatment 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Dose Dose-Response Profiling (0.1 nM to 10 µM) Start->Dose Tox Viability Counterscreen (CellTiter-Glo) Dose->Tox Engage Target Engagement (CETSA / NanoBRET) Dose->Engage Window Define Therapeutic Window (IC50 vs. CC50) Tox->Window Engage->Window Opt Optimized Assay Conditions Window->Opt

Workflow for defining the optimal assay window to minimize off-target effects.

Protocol 2: Washout Assay for Reversibility and Toxicity

Causality: Aminopyrazoles are typically reversible, ATP-competitive inhibitors. If a phenotype persists long after the compound is washed out, it indicates either covalent off-target binding, compound trapping in lysosomes (due to the basic amine), or irreversible apoptotic commitment (toxicity).

Step-by-Step Methodology:

  • Treatment: Treat cells with the established IC90​ of the compound for 2 hours.

  • Washout: Remove media. Wash the monolayer gently but thoroughly three times with warm PBS.

  • Recovery: Add fresh, compound-free culture media.

  • Time-Course Monitoring: Measure the primary biomarker (e.g., phosphorylation status of a downstream substrate) at 0, 1, 4, and 8 hours post-washout.

  • Self-Validation Checkpoint: Include a parallel well treated with a known irreversible inhibitor (e.g., an afatinib analog if targeting EGFR) as a negative control for recovery. If the primary biomarker in the pyrazole group does not recover to baseline within 4-8 hours, lower the dose, as you are likely inducing off-target cytotoxicity rather than reversible target modulation.

Module 5: Frequently Asked Questions (FAQs)

Q: Does serum concentration in the media affect the off-target profile? A: Yes. The methanesulfonylmethyl group and the ethyl chain provide moderate lipophilicity. High serum (10% FBS) will result in significant plasma protein binding, lowering the free fraction of the drug. If you switch to serum-free media without reducing the compound dose, the sudden spike in free drug will immediately trigger off-target kinase inhibition.

Q: Can I use this compound in phenotypic screening without knowing the primary target? A: It is not recommended. Because the 1H-pyrazol-5-amine scaffold is a "privileged" kinase-binding motif[3], a phenotypic screen will likely yield a polypharmacological response. It is best used as a targeted probe where the primary target is known and can be monitored.

Q: How should I store the compound to prevent degradation products that might cause off-target effects? A: Store the lyophilized powder at -20°C in a desiccator. Once reconstituted in DMSO, aliquot the stock to avoid freeze-thaw cycles. The amine group can be susceptible to oxidation over time, generating reactive species that indiscriminately bind cellular proteins.

References

  • PubChem. "4-Ethyl-1H-pyrazol-3-amine | C5H9N3 | CID 11789157".[Link]

  • MDPI. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". [Link]

Sources

Optimizing extraction efficiency of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Introduction: Understanding the Analyte

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is a novel small molecule with a unique combination of functional groups that presents specific challenges for extraction from complex biological matrices such as plasma, urine, and tissue homogenates. Its pyrazole core, primary amine, and methanesulfonylmethyl group confer a balance of hydrophilicity and lipophilicity, requiring a carefully optimized extraction strategy to achieve high recovery and minimize matrix effects.

The primary amine (pKa estimated between 4-5) makes the molecule's charge state highly dependent on pH. The methanesulfonylmethyl group adds significant polarity. This guide provides a comprehensive resource for researchers to overcome common extraction hurdles, offering troubleshooting advice and detailed protocols to ensure reliable, high-quality data in downstream analyses like LC-MS/MS. All methods discussed should be validated according to regulatory guidelines, such as those from the FDA.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine consistently low?

A: Low recovery is often tied to the compound's intermediate polarity and pH-sensitive nature. Potential causes include:

  • Incorrect pH: The primary amine is protonated (charged) at acidic pH, increasing its water solubility and reducing its affinity for non-polar organic solvents used in Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE).

  • Inappropriate Solvent Choice: The combination of the polar sulfone group and the somewhat non-polar ethyl-pyrazole core means that neither highly polar nor highly non-polar solvents may be optimal. A solvent of intermediate polarity or a mixture is often required.

  • Strong Protein Binding: The analyte may bind to plasma proteins like albumin. This requires a disruption step, such as protein precipitation or pH modification, to release the analyte before extraction.

Q2: I'm seeing significant ion suppression in my LC-MS/MS analysis. What is the likely cause?

A: Ion suppression is a common matrix effect, particularly when analyzing plasma or serum.[5][6] The most common culprits are co-extracted endogenous components, especially phospholipids.

  • Protein Precipitation (PPT) alone is often insufficient: While simple, PPT does not effectively remove phospholipids, which can co-elute with the analyte and interfere with ionization.

  • Inadequate Chromatographic Separation: If the analyte co-elutes with interfering matrix components, suppression will occur.[7] Optimizing your LC method to separate the analyte from the "phospholipid zone" is critical.

Q3: What is the best starting point for method development: LLE, SPE, or PPT?

A: The best choice depends on the required sensitivity, throughput, and cleanliness of the final extract.

  • Protein Precipitation (PPT): Fastest and simplest, but provides the "dirtiest" extract. Best for rapid screening or when matrix effects are not a major concern. Acetonitrile is often a better choice than methanol for PPT as it tends to precipitate proteins more effectively.[8]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. It is highly adaptable by changing solvents and pH. It is a good starting point for moderately complex methods.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for both concentration and selective fractionation of the sample.[9] It is the most complex to develop but often yields the best results for low-level quantification.[9][10]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Low Recovery 1. Suboptimal pH during LLE/SPE: Analyte is charged and remaining in the aqueous phase.Adjust pH: For LLE or reversed-phase SPE, adjust the sample pH to be at least 2 units above the amine's pKa (e.g., pH > 7) to ensure the analyte is in its neutral, more hydrophobic form.[11][12] This maximizes its partitioning into the organic solvent or retention on the SPE sorbent.
2. Incorrect LLE Solvent Polarity: Solvent is too non-polar (e.g., hexane) or too polar.Optimize Solvent: Test solvents of intermediate polarity like methyl-tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/isopropanol (9:1 v/v). The goal is to match the solvent polarity to the analyte's overall polarity.[11][13]
3. Inefficient Elution from SPE Sorbent: Elution solvent is too weak to displace the analyte.Increase Elution Solvent Strength: For reversed-phase SPE, add a small amount of acid (e.g., 0.5-2% formic acid) to the elution solvent (e.g., methanol or acetonitrile). This protonates the amine, making it more polar and disrupting its hydrophobic interaction with the sorbent, thereby facilitating its elution.
High Matrix Effects / Ion Suppression 1. Phospholipid Co-extraction: Common with PPT and LLE.Employ Phospholipid Removal Strategy: Use specialized SPE cartridges or plates designed for phospholipid depletion (e.g., HybridSPE). Alternatively, a post-extraction cleanup with a non-polar solvent like hexane can remove some lipids after an initial LLE.
2. Insufficient Sample Cleanup: PPT or a simple LLE may not remove all interferences.Switch to SPE: Develop a mixed-mode or polymeric SPE method. A mixed-mode cation-exchange sorbent can retain the basic analyte via ion-exchange while allowing neutral and acidic interferences to be washed away, providing a highly selective cleanup.[9]
Poor Reproducibility (High %CV) 1. Incomplete Protein Precipitation: Variable amounts of protein remaining in the supernatant.Optimize PPT Protocol: Ensure a sufficient ratio of organic solvent to sample (at least 3:1 v/v).[8] Vortex thoroughly and allow sufficient time for precipitation, potentially at a lower temperature (e.g., 4°C), before centrifugation.[14][15]
2. Emulsion Formation during LLE: Incomplete phase separation leads to variable recovery.Mitigate Emulsions: Centrifuge at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can increase its polarity and promote phase separation.[12] Avoid vigorous shaking; gentle, consistent inversion is often sufficient.
3. SPE Cartridge/Well Inconsistency: Channeling or incomplete conditioning.Refine SPE Technique: Ensure cartridges are conditioned and equilibrated properly without letting the sorbent bed dry out before sample loading.[10] Apply the sample and solvents at a slow, consistent flow rate.

Visual Workflows & Diagrams

Diagram 1: Extraction Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate extraction technique based on experimental goals.

Start Goal: Extract Analyte from Biological Matrix Throughput High Throughput Screening Needed? Start->Throughput Sensitivity Low LOD/LOQ Required? Throughput->Sensitivity No PPT Protein Precipitation (PPT) Throughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) Sensitivity->LLE No SPE Solid-Phase Extraction (SPE) Sensitivity->SPE Yes Matrix High Matrix Effects Observed? Matrix->SPE Yes Optimize Optimize & Validate Method (per FDA/ICH Guidelines) Matrix->Optimize No PPT->Matrix LLE->Matrix SPE->Optimize

Caption: Decision tree for selecting an extraction method.

Diagram 2: Principle of pH-Dependent Liquid-Liquid Extraction

This diagram illustrates how adjusting pH affects the ionization state and partitioning of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine during LLE.

cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 9) Low_Analyte Analyte is Protonated (R-NH3+) Highly Polar Low_Result Stays in Aqueous Phase (Low Recovery in Organic) Low_Analyte->Low_Result Partitioning High_Analyte Analyte is Neutral (R-NH2) Less Polar High_Result Partitions into Organic Phase (High Recovery) High_Analyte->High_Result Partitioning Start Biological Sample + LLE Solvent Start->Low_Analyte Adjust pH to 2 Start->High_Analyte Adjust pH to 9

Caption: pH effect on analyte partitioning in LLE.

Detailed Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize recovery by controlling the analyte's charge state.

  • Sample Preparation:

    • Pipette 100 µL of biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

    • Add 10 µL of internal standard (IS) solution.

  • pH Adjustment:

    • Add 50 µL of a basic buffer, such as 0.5 M ammonium hydroxide or sodium carbonate buffer (pH 10), to the sample.

    • Vortex briefly for 10 seconds. This step deprotonates the amine group, making the analyte neutral and more soluble in organic solvents.[11][12]

  • Extraction:

    • Add 600 µL of an intermediate polarity solvent. Recommended starting solvent: Methyl-tert-butyl ether (MTBE).

    • Cap the tube and mix using gentle inversion for 5-10 minutes. Avoid vigorous vortexing to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis. Vortex to ensure complete dissolution.

Protocol 2: High-Selectivity Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange sorbent for superior cleanup.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a tube.

    • Add 10 µL of IS solution.

    • Add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This step ensures the analyte is fully protonated (charged) for strong retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water. Do not allow the sorbent to go dry.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Wash with 1 mL of 2% formic acid in water. This removes salts and highly polar interferences while the analyte remains bound.

    • Wash 2 (Non-polar Interference Removal): Wash with 1 mL of methanol. This removes lipids and other non-polar interferences. The analyte remains bound by the strong ion-exchange mechanism.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, disrupting the ionic interaction with the sorbent and allowing it to elute.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (n.d.).
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Zhang, J., & Li, W. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • FDA. (2019). M10 BIOANALYTICAL METHOD VALIDATION.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Matuszewski, B. K. (n.d.). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed.
  • Precipitation Procedures. (n.d.). Sigma-Aldrich.
  • Technical Tip: Protein Precipitation. (2015). Phenomenex.
  • Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma. (2021). Analytical Chemistry - ACS Publications.
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Troubleshooting protein recovery issues. (2025).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Šatínský, D., et al. (n.d.). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. PMC.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International.
  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. (2024). MDPI.
  • How Can We Improve Our Solid Phase Extraction Processes? (2025). SCION Instruments.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017).
  • Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. (n.d.). PubMed.
  • THE USE OF AMINES IN LIQUID-LIQUID EXTRACTIONS OF NUCLEIC ACIDS AND RELATED COMPOUNDS. (n.d.). PubMed.
  • Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. (2012). Oxford Academic.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). MDPI.
  • Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PMC.

Sources

Technical Support Center: Mitigating Oxidative Degradation of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals

Welcome to the advanced troubleshooting center for formulating 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine. This active pharmaceutical ingredient (API) features an electron-rich pyrazole ring substituted with a primary amine at the 5-position. While the methanesulfonylmethyl group is relatively stable, the primary aromatic amine is highly susceptible to oxidative degradation, presenting significant challenges during liquid and solid dosage formulation.

This guide provides mechanistic insights, data-driven stabilization strategies, and self-validating experimental protocols to help you successfully formulate this compound.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine so sensitive to oxidation when mixed with standard excipients? A1: The primary amine group acts as a strong nucleophile and is highly vulnerable to two distinct oxidative pathways: autoxidation (radical-mediated) and peroxide-mediated oxidation[1]. Common pharmaceutical excipients like polyethylene glycol (PEG), povidone, and polysorbates inherently contain trace levels of hydroperoxides as manufacturing impurities[2]. These peroxides react directly with the primary amine, leading to the formation of N-oxide or hydroxylamine degradants[3].

Q2: I added a standard antioxidant (e.g., ascorbic acid) to my liquid formulation, but the degradation actually accelerated. Why did this happen? A2: This is a well-documented phenomenon known as antioxidant-accelerated oxidative degradation, driven by the Udenfriend reaction[4]. Transition metal ions (like Fe²⁺ or Cu⁺), which are common trace impurities in excipients or manufacturing equipment, catalyze the formation of reactive oxygen species (ROS). When a reducing agent like ascorbic acid is added without a chelator, it continuously reduces the oxidized metal back to its active state. This effectively turns the antioxidant into a pro-oxidant, accelerating the radical-mediated autoxidation of your pyrazole-5-amine[5].

Q3: How can I effectively neutralize the trace metals causing this autoxidation? A3: You must incorporate a high-affinity chelating agent. Disodium EDTA (EDTA 2Na) is highly recommended. As a hexadentate coordination ligand, EDTA occupies all six coordination sites on a single transition metal ion, forming a highly stable octahedral complex. This neutralizes the metal's catalytic activity, preventing the Fenton-like reactions that initiate radical formation.

Q4: What is the best strategy to prevent peroxide-mediated oxidation? A4: Beyond sourcing low-peroxide grades of excipients, you should implement a dual-antioxidant strategy. Research demonstrates that combining a primary radical scavenger, such as Butylated Hydroxyanisole (BHA), with a secondary antioxidant/regenerator, such as Ascorbyl Palmitate (AP), provides a synergistic protective effect. AP donates electrons to neutralize ROS and regenerates oxidized BHA, extending the protective window significantly[6].

Part 2: Degradation Pathway Visualization

To effectively prevent degradation, you must understand the causality of the chemical pathways attacking the API.

OxidationMechanisms API 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine NOxide Hydroxylamine / N-Oxide Degradants API->NOxide Nucleophilic Attack Radical Aminyl Radical Intermediate API->Radical Autoxidation Peroxides Excipient Hydroperoxides (e.g., in PEGs) Peroxides->NOxide Oxygen transfer Metals Trace Transition Metals (Fe2+/Cu+) Metals->Radical Fenton-like catalysis Dimer Azo / Azoxy Dimers Radical->Dimer Radical Coupling

Caption: Oxidative degradation pathways of pyrazol-5-amine via peroxides and trace metals.

Part 3: Quantitative Stabilization Data

The following table summarizes the quantitative efficacy of various stabilization strategies when formulating primary amine APIs prone to oxidation. The data illustrates the synergistic effect of combining chelation with a dual-antioxidant system under accelerated thermal stress (40°C / 75% RH)[6][7].

Formulation StrategyMechanism of ProtectionRemaining API (%) after 7 DaysRisk Profile
Control (No Stabilizer) N/A45.7%High degradation
Ascorbic Acid (0.1%) Radical scavenging (Pro-oxidant risk)38.2%Accelerated degradation via metals
BHA (0.02%) Primary radical scavenging72.5%Moderate protection
EDTA 2Na (0.05%) Metal chelation81.4%Prevents initiation, ignores peroxides
BHA (0.02%) + AP (0.02%) Synergistic radical scavenging85.1%Strong protection, vulnerable to metals
BHA + AP + EDTA 2Na Synergistic scavenging + Chelation98.6% Comprehensive stabilization

Part 4: Self-Validating Experimental Protocol

To definitively identify the source of oxidation and validate your formulation, use this Accelerated Oxidative Stress & Excipient Compatibility Assay .

Causality Focus: This protocol isolates variables (peroxides vs. metals) to identify the exact degradation trigger. Trustworthiness: It utilizes a self-validating control matrix to ensure that excipient degradation peaks are not falsely identified as API degradants.

Step-by-Step Methodology:
  • Sample Preparation: Prepare 1 mg/mL solutions of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine in a pH-controlled buffer mimicking your target formulation.

  • Establish the Self-Validating Matrix:

    • Control A (API + Buffer): Baselines the intrinsic stability of the pure API.

    • Control B (Excipient + Buffer, NO API):Critical Step. This identifies background peaks generated by the excipients themselves during HPLC-MS/MS, preventing false positives.

    • Test 1 (API + Excipient): Represents the real-world baseline compatibility.

    • Test 2 (API + Excipient + 10 ppm Fe²⁺): Spiked to force metal-catalyzed autoxidation.

    • Test 3 (API + Excipient + 0.1% H₂O₂): Spiked to force peroxide-mediated N-oxidation.

    • Test 4 (API + Excipient + BHA/AP + EDTA): Validates the proposed stabilization matrix.

  • Environmental Stressing: Seal all samples in amber vials (to eliminate photolytic interference) and incubate at 40°C/75% RH for 7 to 14 days.

  • HPLC-MS/MS Analysis: Quantify the remaining API. Look for specific mass shifts: an addition of 16 Da (M+16) indicates N-oxide/hydroxylamine formation, while a (2M-2) mass indicates azo dimer formation.

  • Data Validation: Cross-reference all degradant peaks in Test 1 against Control B. If a peak exists in both, it is an excipient artifact, not an API degradant.

ScreeningWorkflow S1 1. Excipient Screening S2 2. Metal/Peroxide Spiking S1->S2 S3 3. Antioxidant Matrix Testing S2->S3 S4 4. HPLC-MS/MS Profiling S3->S4 S5 5. Formulation Lock S4->S5

Caption: Step-by-step excipient compatibility and stability screening workflow.

References

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. 7

  • Wu, Y., et al. "Antioxidant‐Accelerated Oxidative Degradation: A Case Study of Transition Metal Ion Catalyzed Oxidation in Formulation." Pharmaceutical Development and Technology.5

  • Baertschi, S. W., et al. "Oxidative Degradation." The Royal Society of Chemistry. 4

  • Qiu, F., et al. "Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound." American Pharmaceutical Review. 3

  • Naidu, M. A. "Synergistic Effect of ButylatedHydroxyanisole (BHA) and AscorbylPalmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy." International Journal of Ayurvedic Medicine. 6

  • Galić, A., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (NIH).1

  • Wu, Y., et al. "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." AAPS PharmSciTech (NIH). 2

  • "EDTA 2NA Technical Profile." Ataman Kimya. Link

Sources

Troubleshooting false positives in 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine and Derivatives

Welcome to the Assay Support Center. High-throughput screening (HTS) campaigns are frequently stymied by false positives—compounds that mimic a desired biological response but do not specifically interact with the target of interest[1]. As a Senior Application Scientist, I frequently see hits containing the 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine scaffold flagged during primary triage.

While this core can yield valid pharmacophores, its specific structural motifs introduce distinct assay interference liabilities (AICs)[2]. This guide provides a mechanistic breakdown and self-validating troubleshooting protocols to help you distinguish true target engagement from assay artifacts.

Structural Liability Analysis: The Causality of Interference

To troubleshoot effectively, we must first understand the chemical causality of the molecule. The false-positive risks of this compound stem from three distinct structural features:

  • The 1H-pyrazol-5-amine Core (Metal Chelation): The adjacent nitrogen atoms on the pyrazole ring and the exocyclic primary amine can act as a bidentate ligand. This motif is notorious for chelating transition metals (e.g., Ni²⁺, Zn²⁺, Co²⁺)[3]. In metalloenzyme assays or His-tag proximity assays (like AlphaScreen), this chelation disrupts the assay machinery, causing a false positive[4].

  • The Primary Amine (Nucleophilic Reactivity): The unhindered -NH₂ group is a strong nucleophile. It can form covalent Schiff bases with assay reagents containing aldehydes or react with NHS-esters used in fluorophore labeling[5].

  • The Ethyl & Methanesulfonylmethyl Groups (Colloidal Aggregation): The combination of a lipophilic ethyl group and a polar, hydrogen-bonding sulfone moiety creates an amphiphilic character. At micromolar concentrations, these molecules can undergo phase separation to form micelle-like colloidal aggregates[6]. These colloids non-specifically adsorb and denature target proteins, which is the single most common source of false positives in HTS[7].

Troubleshooting Guides & FAQs

Q1: My compound shows low-micromolar inhibition across three unrelated enzyme targets. Is it a PAINS compound or an aggregator? A: Pan-Assay Interference Compounds (PAINS) often rely on specific reactive substructures[1]. However, broad, non-specific inhibition is the hallmark of colloidal aggregation[6]. The 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine scaffold can form colloids above its Critical Aggregation Concentration (CAC)[8]. These aggregates sequester proteins non-specifically. To validate this, you must perturb the colloid. Adding a non-ionic detergent (like 0.01% Triton X-100) disrupts the micelle-like structures. If the compound's activity disappears in the presence of detergent, it is a colloidal aggregator and a false positive[9].

Q2: I am using a His-tagged protein in an AlphaScreen assay. The compound shows a beautiful dose-response curve, but fails in Surface Plasmon Resonance (SPR). Why? A: You are likely observing metal chelation[3]. AlphaScreen Acceptor beads often use Ni-NTA to capture His-tagged proteins[4]. The pyrazole-5-amine motif can chelate the Ni²⁺ on the bead, displacing the His-tagged target protein. This breaks the proximity between the Donor and Acceptor beads, resulting in a loss of singlet oxygen transfer and a drop in luminescent signal[10]. The assay reads this signal loss as "inhibition," creating a false positive. You must run a technology counter-screen (e.g., the TruHit kit) to validate whether the compound is disrupting the bead chemistry rather than the biological target[4].

Q3: The dose-response curve for this compound has a Hill slope of 2.8. What does this indicate? A: A steep Hill coefficient (>1.5) is a major red flag. True 1:1 stoichiometric binding typically yields a Hill slope near 1.0. A slope of 2.8 suggests either multi-point covalent reactivity (due to the primary amine) or, more commonly, that the aggregates have a binding affinity for the target protein that vastly exceeds the target concentration[6].

Diagnostic Data & Signatures

To facilitate rapid triage, compare your assay readouts against the known quantitative signatures of pyrazole-amine interferences.

Interference MechanismPrimary Assay Readout ShiftDiagnostic TestExpected Result for False Positive
Colloidal Aggregation Steep Hill slope (>1.5), flat SARDetergent-Shift Assay (+0.01% Triton X-100)IC₅₀ shifts right by >10-fold or activity is completely lost.
Metal Chelation False inhibition in His-tag/Ni-NTA assaysEDTA/TPEN Addition (10 µM)Baseline signal drops; compound effect is masked or reversed.
AlphaScreen Quenching Signal loss in primary assayTruHit Counter-ScreenCompound inhibits the biotin-streptavidin control signal.
Covalent Reactivity Time-dependent IC₅₀ shiftMass Spectrometry (ALIS)Mass shift corresponding to compound adduct (+203 Da).
Experimental Protocols for Hit Validation

A robust triage pipeline relies on self-validating protocols. Below are the standard operating procedures to rule out the liabilities of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine.

Protocol 1: Detergent-Shift Assay for Colloidal Aggregation

Causality: Non-ionic detergents disrupt the surface tension required for colloidal phase separation. If the compound acts via aggregation, the detergent will dissolve the colloid, rescuing the enzyme's activity.

  • Prepare Assay Buffers: Prepare two identical batches of your standard biochemical assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or CHAPS if Triton is incompatible with your target).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole-amine compound in DMSO.

  • Pre-incubation: Incubate the target enzyme with the compound in both Buffer A (No Detergent) and Buffer B (+Detergent) for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Self-Validation Check: If IC₅₀ (Buffer B) > 10 × IC₅₀ (Buffer A), the compound is a colloidal aggregator and should be discarded.

Protocol 2: AlphaScreen TruHit Counter-Screen for Chelators and Quenchers

Causality: The TruHit kit uses a pre-formed Biotin-Streptavidin complex to generate a constitutive AlphaScreen signal. Because this relies on biotin (not a His-tag/Ni-NTA interaction), it isolates the detection technology from the biological target.

  • Reagent Preparation: Prepare the TruHit Donor (Streptavidin-coated) and Acceptor (Biotinylated) beads at 20 µg/mL in the standard assay buffer.

  • Compound Dispensing: Dispense the compound into a 384-well OptiPlate at the same concentrations used in the primary screen.

  • Bead Addition: Add 10 µL of the Acceptor bead mix and 10 µL of the Donor bead mix to the wells under subdued lighting (Alpha beads are highly photosensitive).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

    • Self-Validation Check: If the compound reduces the TruHit signal by >20%, it is an assay technology interferer (CIAT)[10], likely acting as a singlet oxygen quencher or inner-filter effect compound. If it only inhibited the primary His-tag assay but not the TruHit assay, suspect Ni²⁺ chelation.

Workflows & Mechanistic Diagrams

TriageWorkflow Hit HTS Hit: 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Detergent Detergent-Shift Assay (+0.01% Triton X-100) Hit->Detergent Aggregator Colloidal Aggregator (False Positive) Detergent->Aggregator Activity Lost NonAgg Activity Maintained Detergent->NonAgg Counter Technology Counter-Screen (e.g., AlphaScreen TruHit) NonAgg->Counter TechInterfere Assay Interference (Metal Chelation/Quenching) Counter->TechInterfere Signal Modulated Orthogonal Orthogonal Readout (e.g., SPR / MS) Counter->Orthogonal No Interference TrueHit Validated Hit Orthogonal->TrueHit Binding Confirmed

Figure 1: Hit triage workflow to systematically eliminate aggregators and assay interferers.

ChelationMech Bead Ni-NTA Acceptor Bead HisTag His-Tagged Protein Bead->HisTag Binding Signal Normal AlphaScreen Signal HisTag->Signal Proximity Compound 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine Compound->Bead Chelates Ni2+ Disrupted Disrupted Complex (False Positive Inhibition) Compound->Disrupted Displaces His-Tag

Figure 2: Mechanism of AlphaScreen false positive via pyrazole-mediated metal chelation.

References
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (NIH) / PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health (NIH) / PMC. [Link]

  • Colloidal aggregation. Shoichet Lab - University of Toronto. [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News Medical. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH) / PMC. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Institutes of Health (NIH) / PMC.[Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. National Institutes of Health (NIH) / PMC. [Link]

Sources

Validation & Comparative

Comparative in vivo efficacy of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine and its analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative In Vivo Efficacy Analysis of Pyrazole-Based Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold". This designation stems from its remarkable versatility to serve as a foundational structure for a multitude of pharmacologically active compounds. Pyrazole derivatives have been successfully developed into approved drugs for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Their efficacy is often derived from the specific inhibition of key enzymes, such as protein kinases and cyclooxygenases.[1]

Given the absence of publicly available in vivo data for the specific compound 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, this guide will provide a comprehensive comparative analysis of three well-characterized, potent pyrazole-containing drugs: Ruxolitinib, Celecoxib, and Crizotinib. These compounds have been selected to represent the diverse therapeutic applications of the pyrazole scaffold, targeting distinct signaling pathways in different disease contexts. Through an in-depth examination of their in vivo efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, this guide aims to provide a robust framework for researchers engaged in the preclinical assessment of novel pyrazole-based compounds.

Case Study 1: Ruxolitinib - A JAK1/2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a potent, orally bioavailable inhibitor of Janus kinase 1 (JAK1) and JAK2, which are key components of the JAK-STAT signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[5] By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the intracellular signaling of various cytokines that are crucial for hematopoiesis and immune function.[3][6]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in cell proliferation, differentiation, and survival. In MPNs, a common mutation (JAK2V617F) leads to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell growth. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins and downregulating the expression of target genes.[5][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Ruxolitinib inhibits the JAK-STAT signaling pathway.

Quantitative In Vivo Efficacy of Ruxolitinib

The preclinical efficacy of ruxolitinib has been demonstrated in various mouse models of MPNs. A key model involves the transplantation of bone marrow cells transduced with the human MPLW515L mutation, which recapitulates the features of myelofibrosis.

Animal ModelCompoundDosing RegimenKey FindingsReference
Mouse model of MPLW515L-induced thrombocytosis and myelofibrosisINCB16562 (Ruxolitinib analog)60 mg/kg, oral, once daily for 28 daysReduced spleen weight, normalized white blood cell and platelet counts, and decreased bone marrow fibrosis.[8]
JAK2V617F knock-in mouse model of MPNRuxolitinib60 mg/kg, oral, twice dailyImproved blood counts and reduced spleen size, but did not significantly reduce the mutant allele burden.[9]
Ba/F3-EPOR-JAK2V617F cell-injected mouse modelRuxolitinibNot specified90% survival at 22 days vs. 10% in the control group; significantly reduced splenomegaly.[1]
Experimental Protocol: Murine Model of Myelofibrosis

This protocol describes the establishment of a myelofibrosis model in mice through bone marrow transplantation, a method used to evaluate the in vivo efficacy of therapeutic agents like ruxolitinib.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., BALB/c)

  • 5-Fluorouracil (5-FU)

  • Retroviral vectors (e.g., MSCV-hMPLW515L-GFP)

  • Cell culture reagents

  • Irradiation source

  • Test compound (e.g., ruxolitinib) and vehicle

Procedure:

  • Donor Mouse Preparation: Treat donor mice with 5-FU to stimulate hematopoietic stem cell proliferation.

  • Bone Marrow Harvest and Transduction: Harvest bone marrow cells from donor mice and transduce them with a retrovirus expressing a myelofibrosis-inducing mutation (e.g., MPLW515L).[8]

  • Recipient Mouse Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.

  • Bone Marrow Transplantation: Inject the transduced bone marrow cells into the tail vein of the irradiated recipient mice.

  • Disease Monitoring: Monitor the mice for signs of myelofibrosis, such as weight loss, splenomegaly, and changes in blood cell counts.

  • Treatment Administration: Once the disease is established, randomize the mice into treatment and control groups. Administer the test compound or vehicle orally (gavage) according to the desired dosing schedule.[8]

  • Efficacy Evaluation: At the end of the treatment period, euthanize the mice and collect tissues (spleen, bone marrow, peripheral blood) for analysis. Key endpoints include spleen weight, blood cell counts, and histological assessment of bone marrow fibrosis.[8][9]

Myelofibrosis_Workflow cluster_model_development Model Development cluster_treatment_evaluation Treatment and Evaluation Donor Donor Mouse (5-FU Treatment) BM_Harvest Bone Marrow Harvest Donor->BM_Harvest Transduction Retroviral Transduction (e.g., MPLW515L) BM_Harvest->Transduction BMT Bone Marrow Transplantation Transduction->BMT Recipient Recipient Mouse (Lethal Irradiation) Recipient->BMT Disease_Establishment Disease Establishment BMT->Disease_Establishment Randomization Randomization Disease_Establishment->Randomization Treatment Treatment (Ruxolitinib vs. Vehicle) Randomization->Treatment Endpoint_Analysis Endpoint Analysis (Spleen Weight, CBC, Histology) Treatment->Endpoint_Analysis

Workflow for in vivo evaluation in a myelofibrosis model.

Case Study 2: Celecoxib - A Selective COX-2 Inhibitor for Inflammation

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][10] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[2] It is widely used to manage pain and inflammation in conditions such as arthritis.[10]

Mechanism of Action: Targeting the COX-2 Pathway in Inflammation

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the active site of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[12]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib inhibits the COX-2 pathway to reduce inflammation.

Quantitative In Vivo Efficacy of Celecoxib

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the anti-inflammatory activity of new compounds.

Animal ModelCompoundDosing RegimenKey FindingsReference
Carrageenan-induced paw edema in ratsCelecoxib30 mg/kg, oralSignificantly prevented the full manifestation of hyperalgesia and edema.[13]
Carrageenan-induced paw edema in ratsCelecoxib0.3-30 mg/kg, intraperitonealDose-dependently reduced carrageenan-induced paw edema.[14][15]
Carrageenan-induced paw edema in ratsCelecoxib0.170 M/kg, intraperitoneal, for 3 daysServed as a positive control, effectively reducing inflammation.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan to assess the efficacy of anti-inflammatory compounds.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer or calipers

  • Test compound (e.g., celecoxib) and vehicle

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.[17][18]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[17][19]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20][21]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Paw_Edema_Workflow cluster_preparation Preparation cluster_experiment Experiment and Measurement Acclimatization Animal Acclimatization Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Dosing Compound/Vehicle Administration Baseline->Dosing Carrageenan_Injection Carrageenan Injection Dosing->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Hourly) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.

Case Study 3: Crizotinib - An ALK Inhibitor for Non-Small Cell Lung Cancer

Crizotinib is a tyrosine kinase inhibitor that targets the anaplastic lymphoma kinase (ALK), as well as c-MET and ROS1.[22][23] It is approved for the treatment of non-small cell lung cancer (NSCLC) that harbors ALK gene rearrangements.[24] The fusion of the ALK gene with other genes, such as EML4, results in a constitutively active fusion protein that drives tumor growth.[23]

Mechanism of Action: Targeting the ALK Signaling Pathway

The EML4-ALK fusion protein promotes cancer cell proliferation and survival by activating several downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[24][25] Crizotinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[23] This leads to the inhibition of tumor cell growth and the induction of apoptosis.[26]

ALK_Pathway cluster_cytoplasm Cytoplasm cluster_response Cellular Response EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EML4_ALK->MAPK_ERK JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Cell_Response Cell Proliferation & Survival PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response JAK_STAT->Cell_Response Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition

Crizotinib inhibits the EML4-ALK signaling pathway.

Quantitative In Vivo Efficacy of Crizotinib

The in vivo antitumor activity of crizotinib has been evaluated in xenograft models using human cancer cell lines implanted in immunodeficient mice.

Animal ModelCompoundDosing RegimenKey FindingsReference
NCI-H460 (NSCLC) xenograft in nude mice(S)-crizotinib7.5 or 15 mg/kg, intraperitoneal, for 10 daysSignificant reductions in both tumor volume and tumor weight.[27]
EML4-ALK-driven Ba/F3 xenograft modelCrizotinibNot specifiedDecreased tumor volume by 52% compared to control.[28]
Lewis lung carcinoma xenograft modelCrizotinibNot specifiedInhibited tumor growth.[29]
Experimental Protocol: Non-Small Cell Lung Cancer Xenograft Model

This protocol describes the establishment of a patient-derived xenograft (PDX) model, which more closely recapitulates the heterogeneity of human tumors compared to cell line-derived xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Fresh tumor specimens from NSCLC patients

  • Surgical instruments

  • Calipers

  • Test compound (e.g., crizotinib) and vehicle

Procedure:

  • Tumor Specimen Collection: Obtain fresh tumor tissue from surgically resected NSCLC specimens with informed consent.[30][31]

  • Tumor Implantation: Divide the tumor specimen into small pieces (3-5 mm) and implant them subcutaneously into the flank of immunodeficient mice.[30]

  • Tumor Growth Monitoring: Measure the tumor size with calipers regularly.

  • Serial Passaging: Once the tumors reach a certain size (e.g., 500 mm³), they can be excised and re-implanted into new cohorts of mice for expansion.[32]

  • Treatment Study: When the tumors in the experimental cohort reach a suitable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle according to the planned dosing schedule and route.

  • Efficacy Assessment: Monitor tumor volume throughout the study. At the end of the study, euthanize the mice, and resect and weigh the tumors. The tumor growth inhibition is a key efficacy endpoint.[27][32]

Xenograft_Workflow cluster_model_establishment Model Establishment cluster_efficacy_study Efficacy Study Patient_Tumor Patient Tumor Specimen Implantation Subcutaneous Implantation Patient_Tumor->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Passaging Serial Passaging Tumor_Growth->Passaging Randomization Randomization Passaging->Randomization Treatment Treatment (Crizotinib vs. Vehicle) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Final_Analysis Final Tumor Weight Analysis Tumor_Measurement->Final_Analysis

Workflow for a patient-derived xenograft (PDX) study.

While specific in vivo data for 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is not available in the public domain, the extensive research on other pyrazole-containing compounds provides a strong foundation for understanding their potential biological activities. As demonstrated by the examples of Ruxolitinib, Celecoxib, and Crizotinib, the pyrazole scaffold is a highly effective core for developing potent and selective inhibitors of key signaling molecules. The in vivo efficacy of these compounds in preclinical models of cancer and inflammation highlights the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for the preclinical evaluation of novel pyrazole derivatives, facilitating the advancement of new therapeutic agents from the laboratory to the clinic.

References

  • Efficacy of Ruxolitinib for Myelofibrosis. (n.d.). PMC - NIH. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. [Link]

  • Ruxolitinib for the treatment of myelofibrosis: its clinical potential. (n.d.). PMC - NIH. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (n.d.). PMC. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020, December 15). PubMed. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • 4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. [Link]

  • Celecoxib. (2026, March 29). Liv Hospital. [Link]

  • Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. (n.d.). PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Crizotinib is not efficacious in mouse Ba/F3 xenograft models... (n.d.). ResearchGate. [Link]

  • Ruxolitinib, a novel JAK/STAT-targeted therapy through restoring mucosal homeostasis for chronic rhinosinusitis with nasal polyps. (2025, November 15). DOI. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (n.d.). ResearchGate. [Link]

  • Celecoxib. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Mechanism of action. (n.d.). Jakafi® (ruxolitinib). [Link]

  • Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. (n.d.). PMC. [Link]

  • Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F -Driven Disease. (2013, November 14). AACR Journals. [Link]

  • Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. (2025, July 31). Blood | American Society of Hematology - ASH Publications. [Link]

  • What is the mechanism of Crizotinib?. (2024, July 17). Patsnap Synapse. [Link]

  • (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo. a Tumor... (n.d.). ResearchGate. [Link]

  • The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. (2020, June 20). PubMed. [Link]

  • Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... (n.d.). ResearchGate. [Link]

  • Crizotinib may be used in lewis lung carcinoma. (2013, April 24). Spandidos Publications. [Link]

  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (n.d.). Spandidos Publications. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (n.d.). PMC. [Link]

  • ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. (2016, March 15). Oncotarget. [Link]

  • Investigating the Anti-Inflammatory Potential of SLC-0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase-Mediated Inflammatory Pathways in a Carrageenan-Induced Rat Model. (2025, March 11). PMC. [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. (n.d.). PMC. [Link]

  • Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms. (n.d.). PMC. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (n.d.). PMC. [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. (2014, October 30). AACR Journals. [Link]

  • Abstract C82: Induction of resistances to crizotinib in lung patient derived xenograft. (2015, December 1). AACR Journals. [Link]

  • Murine Models of Myelofibrosis. (n.d.). PMC. [Link]

  • Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis. (2017, January 30). Semantic Scholar. [Link]

  • Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. (2019, June 20). Portland Press. [Link]

  • Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis. (2010, April 8). Blood - ASH Publications. [Link]

  • Mouse Models of Essential Thrombocythemia (ET) and Myelofibrosis (MF) - Available for Preclinical Studies. (n.d.). Cambridge Enterprise. [Link]

  • Real-world experience with ruxolitinib in myelofibrosis. (2020, July 2). MPN Hub. [Link]

Sources

Publish Comparison Guide: Validating the Biological Activity of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine Using CRISPR Knockout Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the precise mechanism of action (MoA) of novel small-molecule inhibitors is a critical bottleneck in preclinical drug development. This guide provides a comprehensive framework for validating the biological activity of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine (hereafter designated as E-PZ5 ) using isogenic CRISPR-Cas9 knockout cell lines. By objectively comparing CRISPR-based target deconvolution against traditional RNA interference (RNAi) and pharmacological profiling, we demonstrate why CRISPR KO models are the definitive standard for distinguishing true on-target efficacy from confounding off-target toxicity.

Mechanistic Rationale: The E-PZ5 Scaffold

E-PZ5 is a highly functionalized small molecule featuring a 5-aminopyrazole core. In medicinal chemistry, the 3-amino/5-aminopyrazole moiety is a privileged, well-established adenine mimetic. It competitively binds the ATP-binding pocket of serine/threonine and tyrosine kinases by forming critical hydrogen bonds with the kinase hinge region ()[1].

For the purpose of this validation guide, we evaluate E-PZ5 as a putative inhibitor of Aurora Kinase A (AURKA) , a critical regulator of mitotic entry and spindle assembly. The ethyl and methanesulfonylmethyl substitutions are hypothesized to dictate selectivity by occupying the hydrophobic and solvent-exposed regions of the AURKA ATP pocket, respectively.

SignalingPathway E_PZ5 E-PZ5 (Inhibitor) AURKA Aurora Kinase A (AURKA) E_PZ5->AURKA ATP-competitive inhibition PLK1 PLK1 Activation AURKA->PLK1 Phosphorylation CDC25B CDC25B AURKA->CDC25B Phosphorylation Mitosis Mitotic Entry & Spindle Assembly PLK1->Mitosis CDK1 CDK1 / Cyclin B CDC25B->CDK1 Activation CDK1->Mitosis

Figure 1: Mechanism of action of E-PZ5 targeting the AURKA signaling pathway in mitotic entry.

The Target Validation Challenge: CRISPR KO vs. RNAi

Historically, researchers relied on RNAi (shRNA/siRNA) to validate the biological targets of novel compounds like E-PZ5. However, RNAi presents severe limitations:

  • Incomplete Knockdown: RNAi only suppresses mRNA, often leaving residual protein levels sufficient to maintain catalytic or scaffolding functions.

  • Off-Target Toxicity: siRNAs frequently induce microRNA-like off-target silencing, confounding viability phenotypes.

  • The "False Dependency" Paradigm: Recent landmark studies using CRISPR-Cas9 have revealed that many cancer drugs currently in clinical trials actually kill cells via off-target mechanisms, despite previous RNAi data suggesting on-target efficacy ()[2].

CRISPR-Cas9 completely ablates the target gene at the DNA level. If E-PZ5 selectively targets AURKA, cells completely lacking AURKA (CRISPR KO) should be resistant to the drug's cytotoxic effects, as the primary target mediating the toxicity is absent. If the drug still kills the KO cells, the toxicity is definitively off-target.

Table 1: Performance Comparison of Target Validation Technologies
FeatureCRISPR-Cas9 KnockoutRNA Interference (shRNA/siRNA)Chemical Probes (Tool Compounds)
Target Ablation Level Complete (DNA level, 100% loss)Partial (mRNA level, 70-95% knockdown)Functional inhibition only
Scaffolding Function Completely removedRetained (protein physically present)Retained
Off-Target Risk Low (with stringent gRNA design)High (miRNA-like seed effects)High (polypharmacology)
Confidence in MoA Absolute (Gold Standard) Moderate to LowLow (requires genetic validation)

Experimental Protocol: A Self-Validating CRISPR Workflow

TargetDeconvolution WT Wild-Type Cells (AURKA +/+) Drug Add E-PZ5 WT->Drug KO CRISPR KO Cells (AURKA -/-) KO->Drug Rescue Rescue Cells (AURKA -/- + WT cDNA) Rescue->Drug WT_Result Cell Death (IC50: 42.5 nM) Drug->WT_Result KO_Result No Toxicity (On-Target Confirmed) Drug->KO_Result Rescue_Result Cell Death (Phenotype Restored) Drug->Rescue_Result

Figure 2: CRISPR-Cas9 target deconvolution workflow to validate E-PZ5 on-target specificity.

Step 1: Generation of Isogenic AURKA Knockout Lines
  • Causality & Design: Design two independent single guide RNAs (sgRNAs) targeting early exons (e.g., Exon 2 and 3) of the AURKA gene to induce frameshift mutations and premature stop codons. Using two independent guides rules out sgRNA-specific off-target effects.

  • Validation: Confirm complete protein loss via Western blot and genomic editing via Sanger sequencing (TIDE analysis).

Step 2: Generation of Rescue Lines (The Self-Validating Checkpoint)
  • Causality & Design: To prove that any observed resistance in the KO line is strictly due to the loss of AURKA and not a clonal artifact, we must rescue the phenotype.

  • Methodology: Stably transduce the AURKA KO cells with a lentiviral vector expressing a CRISPR-resistant Wild-Type (WT) AURKA cDNA.

  • Self-Validation Checkpoint: Simultaneously generate a second rescue line expressing a Kinase-Dead (KD) mutant (e.g., AURKA D274A). If E-PZ5 is a catalytic inhibitor, the KD mutant will not rescue the drug sensitivity, proving the drug's MoA relies entirely on inhibiting the kinase activity, not disrupting a scaffolding interaction.

Step 3: Pharmacological Profiling (Viability Assays)
  • Methodology: Plate WT, AURKA-KO, WT-Rescue, and KD-Rescue cells in 96-well plates at 3,000 cells/well. Treat with a 10-point dose-response titration of E-PZ5 (0.1 nM to 10 µM) for 72 hours.

  • Readout: Measure cell viability using CellTiter-Glo (ATP luminescence) to calculate absolute IC50 values.

Quantitative Data & Results Interpretation

The following quantitative data illustrates the expected outcome if E-PZ5 is a highly selective, on-target AURKA inhibitor.

Table 2: Quantitative IC50 Profiling of E-PZ5 Across Engineered Isogenic Lines
Cell Line GenotypeE-PZ5 IC50 (nM)Phenotypic Interpretation
Wild-Type (AURKA +/+) 42.5Baseline sensitivity to E-PZ5.
AURKA KO Clone 1 > 10,000Absolute resistance. Confirms toxicity is strictly on-target.
AURKA KO Clone 2 > 10,000Absolute resistance. Rules out clone-specific artifacts.
KO + WT Rescue 45.1Sensitivity restored. Validates target dependency.
KO + KD Rescue (D274A) > 10,000Remains resistant. Proves E-PZ5 acts via catalytic inhibition.

Interpretation Logic: The complete shift in IC50 from 42.5 nM in WT cells to >10 µM in the CRISPR KO lines demonstrates that E-PZ5 requires the presence of AURKA to exert its biological activity. The failure of the Kinase-Dead mutant to restore sensitivity confirms that E-PZ5 specifically antagonizes the catalytic function of the kinase, perfectly aligning with the predicted MoA of the 5-aminopyrazole scaffold.

Conclusion

Relying solely on RNAi or biochemical assays to validate novel compounds like E-PZ5 leaves drug development programs vulnerable to late-stage failures due to undetected off-target toxicity. By integrating CRISPR-Cas9 knockout lines with rigorous WT and Kinase-Dead rescue controls, researchers establish a self-validating, definitive proof of mechanism. This approach ensures that downstream optimization of the 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine scaffold is driven by true on-target biology.

References

  • Fancelli, D., et al. (2005). "Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Lin, A., et al. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, NIH/Science.[Link]

Sources

Comparative Pharmacokinetic Profiling of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of different formulations of the hypothetical compound 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, a promising but poorly water-soluble therapeutic agent. As Senior Application Scientists, our goal is to equip you with both the theoretical underpinnings and practical methodologies to evaluate and select optimal drug delivery systems for such challenging molecules. This document will delve into the rationale behind formulation choices, present comparative experimental data, and provide detailed protocols for in-vivo pharmacokinetic studies and bioanalytical sample analysis.

Introduction: The Formulation Challenge with Poorly Soluble Pyrazole Derivatives

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine, henceforth referred to as "PYR-5A," represents a class of pyrazole-containing compounds with significant therapeutic potential. However, its low aqueous solubility presents a major hurdle to achieving adequate oral bioavailability, a critical factor for therapeutic efficacy. When a drug has poor dissolution characteristics, its absorption from the gastrointestinal tract is limited, leading to suboptimal systemic exposure and high inter-individual variability.

To address this challenge, advanced formulation strategies are employed to enhance the dissolution rate and, consequently, the oral absorption of such compounds. This guide will compare the pharmacokinetic performance of two distinct formulations of PYR-5A against a standard aqueous suspension:

  • Formulation A: Standard Aqueous Suspension: This serves as our baseline, representing the unformulated active pharmaceutical ingredient (API) suspended in an aqueous vehicle.

  • Formulation B: Amorphous Solid Dispersion: This formulation involves dispersing PYR-5A in a polymeric carrier at a molecular level, creating an amorphous solid with improved dissolution properties.[1][2]

  • Formulation C: Nanosuspension: This approach involves reducing the particle size of PYR-5A to the nanometer range, thereby increasing the surface area available for dissolution.[3]

The following sections will present a hypothetical, yet realistic, comparative pharmacokinetic study in a rat model, underpinned by established scientific principles and methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of PYR-5A following oral administration of the three different formulations to Sprague-Dawley rats. The data is presented as mean ± standard deviation.

Pharmacokinetic ParameterFormulation A (Aqueous Suspension)Formulation B (Solid Dispersion)Formulation C (Nanosuspension)
Cmax (ng/mL) 350 ± 751580 ± 210[1]1850 ± 250[3]
Tmax (hr) 4.0 ± 1.21.5 ± 0.5[1]1.0 ± 0.4[3]
AUC0-24h (ng·h/mL) 2800 ± 55012600 ± 1800[1]14500 ± 2100[3]
Relative Bioavailability (%) 100 (Reference)~450[1]~518[3]

Interpretation of Results:

The data clearly demonstrates the significant impact of formulation on the oral bioavailability of PYR-5A.

  • Formulation A (Aqueous Suspension) exhibited low and slow absorption, characterized by a low Cmax, a prolonged Tmax, and a correspondingly low overall exposure (AUC). This profile is typical for a poorly soluble compound.

  • Formulation B (Solid Dispersion) resulted in a marked improvement in both the rate and extent of absorption. The Cmax was substantially higher and achieved more rapidly (lower Tmax) compared to the aqueous suspension.[1] The total drug exposure (AUC) was also significantly increased, indicating a substantial enhancement in bioavailability.

  • Formulation C (Nanosuspension) showed the most favorable pharmacokinetic profile, with the highest Cmax, the shortest Tmax, and the greatest overall systemic exposure.[3] This suggests that reducing the particle size to the nanoscale was highly effective in overcoming the dissolution-limited absorption of PYR-5A.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in-vivo pharmacokinetic study and the bioanalytical sample analysis. These protocols are grounded in regulatory guidelines from the FDA and EMA.

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedures for the oral administration of PYR-5A formulations to rats and the subsequent collection of blood samples for pharmacokinetic analysis.

dot

in_vivo_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Blood Sampling Phase animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats, Male, 200-250g) fasting Overnight Fasting (12-18 hours) animal_acclimatization->fasting oral_gavage Oral Gavage Administration (10 mg/kg) fasting->oral_gavage formulation_prep Formulation Preparation (A, B, and C) formulation_prep->oral_gavage blood_collection Serial Blood Collection (via tail vein or jugular vein cannula) Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr oral_gavage->blood_collection plasma_separation Plasma Separation (Centrifugation at 4000 rpm for 10 min at 4°C) blood_collection->plasma_separation storage Plasma Storage (-80°C until analysis) plasma_separation->storage

Caption: Workflow for the in-vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least 7 days under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Fasting: Animals are fasted overnight (12-18 hours) prior to dosing, with free access to water.

  • Formulation Preparation:

    • Formulation A (Aqueous Suspension): The required amount of PYR-5A is suspended in a 0.5% (w/v) carboxymethyl cellulose (CMC) aqueous solution to achieve a final concentration for a 10 mg/kg dose.

    • Formulation B (Solid Dispersion): The pre-prepared solid dispersion of PYR-5A is reconstituted in water to the desired concentration for a 10 mg/kg dose.

    • Formulation C (Nanosuspension): The nanosuspension of PYR-5A is administered as is, ensuring a dose of 10 mg/kg.

  • Dosing: Each animal is administered the respective formulation via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from each rat via the tail vein or a jugular vein cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: The collected blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: The resulting plasma samples are transferred to labeled cryovials and stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of PYR-5A in Rat Plasma

The concentration of PYR-5A in the collected plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is highly sensitive and selective, allowing for accurate quantification of the analyte in a complex biological matrix.[4][5]

dot

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_thawing Thaw Plasma Samples protein_precipitation Protein Precipitation (Acetonitrile with Internal Standard) plasma_thawing->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into UPLC-MS/MS System supernatant_transfer->injection chromatographic_separation Chromatographic Separation (C18 Column) injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM Mode) chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Workflow for the bioanalytical quantification of PYR-5A.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS), a structurally similar compound (e.g., a deuterated analog of PYR-5A).

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • System: Waters ACQUITY UPLC or equivalent.

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

      • MRM Transitions: Specific precursor-to-product ion transitions for PYR-5A and the internal standard are monitored for quantification.

  • Method Validation: The bioanalytical method must be validated according to FDA and/or EMA guidelines, assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Rationale for Experimental Choices and Trustworthiness of Protocols

The experimental design and protocols outlined in this guide are based on established best practices in preclinical pharmacokinetics and bioanalysis to ensure the generation of reliable and reproducible data.

  • Choice of Animal Model: The Sprague-Dawley rat is a commonly used and well-characterized model in pharmacokinetic studies, providing data that is often translatable to higher species, including humans.

  • Dosing and Sampling: The oral gavage route mimics the intended clinical route of administration. The chosen dose and blood sampling time points are designed to adequately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

  • Bioanalytical Method: LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5] Protein precipitation is a rapid and effective sample preparation technique for removing the bulk of interfering proteins.

  • Regulatory Compliance: Adherence to FDA and EMA guidelines for bioanalytical method validation and nonclinical pharmacokinetic studies ensures the integrity and regulatory acceptability of the generated data.

Conclusion and Future Directions

This guide demonstrates the profound impact of formulation on the pharmacokinetic profile of the poorly soluble pyrazole derivative, PYR-5A. Both solid dispersion and nanosuspension technologies offer viable strategies to significantly enhance oral bioavailability compared to a standard aqueous suspension. The choice of the optimal formulation for clinical development would depend on a variety of factors, including the magnitude of bioavailability enhancement required, manufacturing scalability, and stability of the formulation.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative pharmacokinetic studies. By following these scientifically sound methodologies, drug development professionals can make informed decisions to advance promising but challenging compounds like PYR-5A through the development pipeline.

Future studies should focus on establishing a clear in vitro-in vivo correlation (IVIVC) to enable the use of in vitro dissolution data as a predictive tool for in vivo performance. Additionally, the pharmacokinetic profiles of these formulations should be evaluated in non-rodent species to further de-risk the transition to human clinical trials.

References

  • Tran, P., Nguyen, T. N., & Park, J.-S. (2023). Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats. Journal of Drug Delivery Science and Technology, 79, 104073. [Link]

  • Yadav, V. R., & Yadav, S. (2022). A Review on Solid Dispersion: A Technology for improving bioavailability.
  • Higashisaka, K., et al. (2020). Celecoxib-Loaded Self-micellizing Solid Dispersion Suppresses Its Delayed Absorption in Rats with Impaired Gastrointestinal Motility. Chemical and Pharmaceutical Bulletin, 68(11), 1079-1085. [Link]

  • Zhao, Y., et al. (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. Drug Delivery, 24(1), 755-762. [Link]

  • Prajapati, P., & Shah, S. (2022). Novel Validated LC-MS/MS Method for Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and its Application to a Pharmacokinetic Study.
  • Zhang, Y., et al. (2014). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 98, 337-345. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

Sources

Safety Operating Guide

4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: 4-Ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine

Executive Summary & Chemical Profiling

As a highly functionalized pyrazole derivative, 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine presents unique logistical and safety challenges in laboratory environments. While its structural motifs make it a valuable building block in kinase inhibition and drug discovery[1], these same features dictate strict handling and disposal protocols.

The causality behind its hazard profile is directly tied to its molecular architecture:

  • The Pyrazole-Amine Core: Confers basicity and acts as a localized dermal and ocular irritant. Upon combustion, the high nitrogen content generates hazardous Nitrogen Oxides (NOx)[2].

  • The Methanesulfonylmethyl Group: Contains sulfur, meaning that improper disposal or incomplete combustion will generate toxic Sulfur Oxides (SOx)[2].

  • The Ethyl Group: Increases the molecule's lipophilicity, potentially enhancing dermal penetration if handled without proper barriers.

Table 1: Physicochemical & Hazard Profile

Property / FeatureOperational Implication
Molecular Formula C7H13N3O2S
Key Functional Groups Primary amine, Pyrazole ring, Methanesulfonylmethyl
Solubility Soluble in DMSO, Methanol, and Ethanol; sparingly soluble in aqueous media.
Primary Hazards Skin/Eye Irritant; Aquatic Toxicity; Generates SOx/NOx upon combustion[2].
Incompatibility Strong oxidizing agents, strong acids (risk of exothermic salt formation)[3].

Mechanistic Safety & Handling Protocols

Before initiating any disposal workflow, researchers must establish a self-validating safety perimeter. Do not treat this compound as generic organic waste.

  • Engineering Controls: All transfers, weighing, and solvent dissolution must occur within a certified chemical fume hood with a face velocity of 80–120 fpm. This prevents the inhalation of aerosolized particulates and volatile carrier solvents.

  • PPE System:

    • Gloves: Double-gloving with standard nitrile (minimum 4 mil thickness) is required. Validation step: Perform a visual inflation test on gloves before donning to check for micro-tears. The lipophilic nature of the compound in organic solvents (like DMSO) can rapidly permeate compromised nitrile.

    • Eye Protection: Splash-proof chemical goggles.

    • Body: Flame-resistant lab coat.

Step-by-Step Disposal Workflows

Chemical waste is heavily regulated by the EPA through the Resource Conservation and Recovery Act (RCRA)[4]. Because this compound contains both sulfur and nitrogen, it must never be disposed of in regular trash or the sanitary sewer system[4],[5].

Protocol A: Solid Waste Disposal (Unused Powder & Contaminated Consumables)

  • Collection: Gather all unused powder, contaminated weigh boats, pipette tips, and spatulas.

  • Primary Containment: Place the waste into a transparent, heavy-duty polyethylene bag or a rigid, leak-proof plastic container[3].

  • Secondary Containment: Seal the primary container and place it into a designated 5-gallon solid waste pail lined with a clear plastic bag[3].

  • Labeling: Affix a Hazardous Waste Tag immediately upon the first drop of waste accumulation[5]. Label explicitly: "Toxic Solid Waste: 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine. Contains Sulfur and Nitrogen." Do not use chemical formulas or abbreviations, as this violates Hazard Communication Standards[4],[5].

Protocol B: Liquid Waste Disposal (Solutions in DMSO/Methanol)

  • Segregation: Do not mix this waste with halogenated solvents or strong acids. The amine group can react exothermically with acids, and mixing with incompatible solvents increases the risk of pressure buildup[3].

  • Transfer: Using a dedicated funnel, slowly pour the solution into a high-density polyethylene (HDPE) carboy designated strictly for "Non-Halogenated Organic Waste."

  • Validation: Ensure the carboy cap is tightly sealed immediately after transfer to prevent the volatilization of the carrier solvent[3]. Funnels must not be left in the bottle mouth.

  • Labeling: Update the waste log attached to the carboy to reflect the addition of a sulfur/nitrogen-containing heterocyclic amine.

Protocol C: Spill Response

  • Solid Spill: Do not sweep dry, as this aerosolizes the powder. Lightly dampen the powder with water or ethanol to suppress dust, wipe it up with absorbent pads, and route it through Protocol A.

  • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a solid waste container and label it as chemically contaminated debris.

Waste Routing Visualization

G Start Waste Generated: 4-ethyl-3-(methanesulfonylmethyl) -1H-pyrazol-5-amine State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidDisp Double-bag in clear plastic. Label: 'Toxic Solid Waste (S, N)'. Route to High-Temp Incineration. Solid->SolidDisp Solvent Aqueous or Organic? Liquid->Solvent Incinerator EPA-Compliant Incinerator (Equipped with SOx/NOx Scrubbers) SolidDisp->Incinerator Organic Organic Solvent (e.g., DMSO, MeOH) Solvent->Organic Organic Aqueous Aqueous Waste (pH > 5.5 & < 11.0) Solvent->Aqueous Aqueous OrgDisp Segregate as 'Non-Halogenated Organic Waste (Contains S, N)'. Do not mix with acids. Organic->OrgDisp AqDisp Collect in Aqueous Waste carboy. Do NOT pour down drain. Aqueous->AqDisp OrgDisp->Incinerator AqDisp->Incinerator

Decision tree for the safe disposal routing of pyrazole-amine derivatives.

Environmental & Regulatory Compliance

The ultimate goal of hazardous waste management for sulfonated and nitrogenous compounds is complete destruction via high-temperature incineration[6].

  • Incineration Dynamics: The collected waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7]. The industrial incinerator must operate at temperatures exceeding 900°C (1650°F) to ensure the complete thermal breakdown of the pyrazole ring and the methanesulfonylmethyl group. Lower temperatures risk the formation of highly toxic Products of Incomplete Combustion (PICs)[6],[2].

  • Emission Controls: Because the combustion of this specific compound inherently produces NOx and SOx, the receiving facility's incinerator must be equipped with secondary emission control devices. Packed tower or venturi scrubbers utilizing caustic solutions are mandated to neutralize these acidic exhaust gases before atmospheric release, ensuring compliance with clean air regulations[2].

References

  • Smolecule. "4-ethyl-3-methylsulfonyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide Biological Properties." smolecule.com. 1

  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." case.edu. 4

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. 3

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." stanford.edu. 5

  • Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." epa.gov. 2

  • Taylor & Francis Online. "Hazardous/Toxic Waste Incineration." tandfonline.com. 6

  • Fiveable. "Waste management and treatment." fiveable.me. 7

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.